O4I4
Description
Properties
Molecular Formula |
C15H20N2S |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H20N2S/c1-10-7-6-8-12(11(10)2)16-14-17-13(9-18-14)15(3,4)5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
DNOVKAUCGLWSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
O4I4: A Technical Guide to a Novel Endogenous OCT4 Inducer and CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
O4I4, also known as Oct4-inducing Compound 4, is a synthetic small molecule that has emerged as a significant tool in regenerative medicine and aging research. Its dual functionality as a potent inducer of the endogenous pluripotency factor OCT4 and an antagonist of the C-C chemokine receptor 4 (CCR4) positions it as a molecule of interest for cellular reprogramming, rejuvenation therapies, and immunology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and detailed experimental protocols for its application.
Chemical and Physical Properties
This compound is a 2-aminothiazole (B372263) derivative with improved metabolic stability compared to its predecessors.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(1,1-dimethylethyl)-N-(2,3-dimethylphenyl)-2-thiazolamine |
| Synonyms | This compound, Oct4-inducing Compound 4 |
| CAS Number | 412008-21-0 |
| Molecular Formula | C₁₅H₂₀N₂S |
| Molecular Weight | 260.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
| Metabolic Stability | High |
Biological Activity
Induction of Endogenous OCT4
This compound is a potent inducer of endogenous Octamer-binding transcription factor 4 (OCT4), a key transcription factor in maintaining pluripotency and initiating cellular reprogramming.[2] By activating the expression of the endogenous OCT4 gene, this compound can contribute to the generation of induced pluripotent stem cells (iPSCs) from somatic cells, eliminating the need for the viral transduction of this master regulator.[2]
CCR4 Antagonism
In addition to its OCT4-inducing activity, this compound functions as an antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 and its ligands, CCL17 and CCL22, play a crucial role in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress anti-tumor immune responses.[3] By blocking this interaction, this compound has the potential to enhance anti-tumor immunity.
Quantitative Data
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Lifespan Extension in Model Organisms
| Organism | Concentration (µM) | Median Lifespan Extension (%) | Reference |
| Caenorhabditis elegans | 0.5 | ~15% | [2] |
| Drosophila melanogaster | 20 | ~10% | [2] |
Table 2: CCR4 Antagonist Activity
| Assay Type | Ligand | IC₅₀ (µM) | Reference |
| Chemotaxis Inhibition | CCL22 | 0.26 | [2] |
Experimental Protocols
Induction of Pluripotent Stem Cells from Human Fibroblasts
This protocol describes the generation of iPSCs from human fibroblasts using this compound in combination with a cocktail of other transcription factors.
Materials:
-
Human fibroblasts
-
Lentiviral vectors encoding SOX2, KLF4, L-MYC, and LIN28 (SKML)
-
Fibroblast culture medium (DMEM with 10% FBS)
-
iPSC culture medium (e.g., mTeSR™1)
-
Matrigel-coated plates
-
This compound (stock solution in DMSO)
-
Other small molecules as required by the specific iPSC generation protocol
Procedure:
-
Cell Seeding: Seed human fibroblasts at a density of 5 x 10⁴ cells per well in a 6-well plate.
-
Lentiviral Transduction: The following day, transduce the fibroblasts with the SKML lentiviral cocktail.
-
Induction with this compound: After 24 hours, replace the medium with fresh fibroblast medium supplemented with this compound at a final concentration of 1 µM.
-
Culture and Monitoring: Continue to culture the cells, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Transition to iPSC Medium: Around day 7, switch to iPSC culture medium supplemented with this compound.
-
Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically between days 14 and 28.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and expand them on Matrigel-coated plates in iPSC medium.
Lifespan Assay in C. elegans
This protocol outlines the methodology for assessing the effect of this compound on the lifespan of the nematode Caenorhabditis elegans.
Materials:
-
Wild-type N2 C. elegans
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound (dissolved in DMSO)
-
Fluorodeoxyuridine (FUDR) to prevent progeny production
-
M9 buffer
Procedure:
-
Synchronization: Synchronize a population of C. elegans to the L1 larval stage using a standard bleaching protocol.
-
Seeding: Plate the synchronized L1 larvae onto NGM plates seeded with E. coli OP50.
-
Treatment: Once the worms reach the L4/young adult stage, transfer them to NGM plates containing FUDR and the desired concentration of this compound (e.g., 0.5 µM). Use DMSO as a vehicle control.
-
Scoring: Score the number of living and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine the effect of this compound on lifespan.
Signaling Pathways and Workflows
Proposed Mechanism of OCT4 Induction
The precise mechanism by which this compound induces endogenous OCT4 expression is still under investigation. However, it is hypothesized to modulate signaling pathways that converge on the OCT4 promoter, leading to its transcriptional activation.
Caption: Proposed signaling pathway for this compound-mediated induction of endogenous OCT4.
CCR4 Antagonism Workflow
This compound acts as a competitive antagonist at the CCR4 receptor, preventing the binding of its natural ligands, CCL17 and CCL22. This blocks the downstream signaling events that lead to the chemotaxis of regulatory T cells.
References
O4I4 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of O4I4
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule identified through high-throughput screening as a potent inducer of endogenous Octamer-binding transcription factor 4 (OCT4).[1][2][3] Chemically identified as 4-tert-Butyl-N-(2,3-dimethylphenyl)thiazol-2-amine, this compound is a metabolically stable compound that has demonstrated significant potential in the fields of regenerative medicine, cell therapy, and anti-aging research.[1][4] Its primary mechanism of action revolves around the activation of the master pluripotency regulator, OCT4, and its associated signaling pathways.[1][4] This capability allows this compound to replace the need for exogenous OCT4 expression in the generation of human chemically induced pluripotent stem cells (iPSCs), a significant advancement for developing clinical-grade therapies.[1] Furthermore, studies have shown that this compound can extend the lifespan in model organisms such as Caenorhabditis elegans and Drosophila, highlighting its potential as a rejuvenation therapeutic.[1]
This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its role as an OCT4 inducer, the downstream signaling pathways, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action: Endogenous OCT4 Induction
The central mechanism of this compound is its ability to activate the expression of the endogenous POU5F1 gene, which encodes the OCT4 protein. OCT4 is a transcription factor that plays a critical role in maintaining the pluripotency of embryonic stem cells (ESCs) and is essential for the reprogramming of somatic cells into iPSCs.[5][6][7]
By inducing the cell's own OCT4, this compound circumvents issues associated with the ectopic expression of transcription factors, which can compromise the developmental potential of the resulting iPSCs.[1][3] this compound facilitates the transition of somatic cells to a pluripotent state, effectively erasing the epigenetic memory of the differentiated cell.[8]
The induction of OCT4 by this compound initiates a cascade of events that reactivate the pluripotency gene regulatory network. OCT4, in concert with other key transcription factors like SOX2 and NANOG, binds to the promoter and enhancer regions of target genes, driving the expression of genes necessary for self-renewal and pluripotency while repressing genes associated with differentiation pathways.[7][9]
Signaling Pathways Associated with this compound-Induced OCT4 Expression
The activation of endogenous OCT4 by this compound subsequently modulates a complex network of signaling pathways crucial for pluripotency and cell fate determination. While this compound's direct molecular target that leads to OCT4 expression is not fully elucidated, the downstream consequences of elevated OCT4 are well-documented.
Core Pluripotency Network
This compound-induced OCT4 synergistically acts with SOX2 to activate the expression of key pluripotency genes, including NANOG and UTF1.[9] This forms a positive feedback loop that stabilizes the pluripotent state.
Caption: Core pluripotency network activated by this compound-induced OCT4.
STAT3 Signaling Pathway
The JAK/STAT signaling pathway is a critical downstream target of OCT4. OCT4 expression is placed upstream of STAT3, and the activation of this pathway is essential for establishing and maintaining pluripotency.[10][11] STAT3 signaling also plays a role in regulating metabolic pathways to sustain glycolysis, a hallmark of pluripotent cells.[10]
Caption: this compound influences the OCT4-mediated JAK/STAT3 signaling pathway.
Interaction with Wnt, TGF-β, and Hippo Pathways
OCT4 function is deeply integrated with other major signaling pathways that regulate development and pluripotency.
-
Wnt/β-catenin Signaling: OCT4 interacts with components of the Wnt pathway, which can either support pluripotency or promote differentiation depending on the cellular context.[12][13]
-
TGF-β/Activin/Nodal Signaling: This pathway is critical for maintaining pluripotency in human ESCs, and its key components are regulated by OCT4.[9]
-
Hippo Signaling: OCT4 may control the balance of Hippo signaling to prevent inappropriate differentiation.[10]
Caption: this compound's integration with key signaling pathways via OCT4.
Quantitative Data Summary
The existing literature on this compound primarily focuses on its qualitative effects on cell fate and lifespan. Specific quantitative metrics such as binding affinity, enzyme kinetics, or dose-response curves are not extensively detailed in the reviewed publications. The table below summarizes the key findings.
| Parameter | Observation | Model System | Reference |
| Chemical Formula | C15H20N2S | N/A | [4] |
| Molecular Weight | 260.4 g/mol | N/A | [4] |
| Primary Function | Endogenous OCT4 Inducer | Various cell lines | [1][4] |
| Cell Reprogramming | Replaces exogenous OCT4 in generating human iPSCs when combined with a CSKML cocktail. | Human Fibroblasts | [1] |
| Anti-Aging Effect | Extends lifespan. | C. elegans, Drosophila | [1][2] |
Experimental Protocols & Methodologies
Detailed, step-by-step protocols for experiments involving this compound are not fully available in the cited literature. However, the general methodologies employed provide a framework for studying its action.
Generation of Chemically Induced Pluripotent Stem Cells (iPSCs)
This protocol outlines the general workflow for generating iPSCs using this compound, replacing the need for viral transduction of OCT4.
-
Cell Seeding: Human fibroblasts are seeded at an appropriate density in culture plates.
-
Induction Cocktail: The culture medium is supplemented with this compound and a cocktail of other reprogramming transcription factors, referred to as "CSKML" (SOX2, KLF4, MYC, and LIN28).[1]
-
Culture and Monitoring: Cells are cultured over several weeks, with regular media changes. The morphological changes indicative of iPSC colony formation are monitored.
-
iPSC Colony Isolation and Expansion: Emerging iPSC colonies are manually picked and expanded on feeder layers or coated plates to establish stable iPSC lines.
-
Characterization: The pluripotency of the resulting iPSC lines is confirmed through marker expression analysis (e.g., immunocytochemistry for NANOG, SSEA-4), and their developmental potential is assessed via embryoid body formation or teratoma assays.[8]
Caption: General workflow for generating iPSCs using this compound.
High-Throughput Screening for OCT4 Inducers
The discovery of this compound and related compounds was enabled by a cell-based high-throughput screen.
-
Reporter Cell Line: A stable cell line is engineered with a reporter gene (e.g., Luciferase or GFP) under the control of the OCT4 promoter.[8]
-
Compound Library Screening: The reporter cells are plated in multi-well plates and treated with a large library of diverse small molecules.
-
Signal Detection: After an incubation period, the reporter signal is measured using a plate reader. Compounds that significantly increase the reporter signal are identified as "hits."
-
Hit Validation and Optimization: Primary hits are re-tested to confirm activity. Secondary assays are performed to rule out artifacts and assess cytotoxicity. Promising compounds undergo medicinal chemistry efforts to improve potency and metabolic stability, leading to analogues like this compound.[1]
Conclusion
This compound represents a significant advancement in the field of cellular reprogramming and regenerative medicine. Its core mechanism of action, the induction of endogenous OCT4, provides a powerful tool for generating iPSCs without the need for genetic modification with this key factor. The subsequent activation of the OCT4-centered signaling network, including the STAT3 and Wnt pathways, re-establishes the cellular state of pluripotency. While the direct molecular target of this compound remains to be fully identified, its functional outcomes in cellular reprogramming and lifespan extension are profound. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial for translating the therapeutic potential of this compound into clinical applications.
References
- 1. Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. In silico tandem affinity purification refines an Oct4 interaction list - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oct4 protein: more than a magic stemness marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Oct4 in maintaining and regaining stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. OCT4 induces embryonic pluripotency via STAT3 signaling and metabolic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OCT4 induces embryonic pluripotency via STAT3 signaling and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A competitive protein interaction network buffers Oct4-mediated differentiation to promote pluripotency in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Oct4-Centered Protein Interaction Network in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
O4I4 as an Endogenous OCT4-Inducing Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of pluripotency in somatic cells holds immense promise for regenerative medicine and drug discovery. A key barrier to the generation of clinically-relevant induced pluripotent stem cells (iPSCs) has been the reliance on exogenous expression of the four Yamanaka transcription factors: OCT4, SOX2, KLF4, and c-MYC. The ectopic expression of these factors, particularly the master pluripotency regulator OCT4, can compromise the developmental potential of the resulting iPSCs. Consequently, the discovery of small molecules that can induce the expression of endogenous pluripotency genes is a significant area of research. This technical guide focuses on O4I4, a next-generation small molecule compound identified for its ability to induce endogenous OCT4 expression.
Recent studies have identified a class of OCT4-inducing compounds (O4Is) through cell-based high-throughput screening. Among these, this compound has emerged as a metabolically stable analog capable of activating endogenous OCT4 and its associated signaling pathways across various cell lines. Notably, this compound, in combination with a cocktail of other transcription factors (SOX2, KLF4, MYC, and LIN28, referred to as "CSKML"), can reprogram human fibroblasts into a stable and authentic pluripotent state without the need for exogenous OCT4. Furthermore, studies in model organisms such as Caenorhabditis elegans and Drosophila have shown that this compound can extend lifespan, suggesting its potential applications in rejuvenation therapies and regenerative medicine.
This document provides an in-depth overview of this compound, including its proposed mechanism of action, a summary of its effects on gene expression, and detailed experimental protocols for its application in cell culture.
Mechanism of Action: The Role of KDM5A Inhibition
While the precise signaling cascade initiated by this compound is an active area of investigation, evidence from structurally related compounds suggests a mechanism involving the epigenetic regulation of the OCT4 gene. A lead compound from the same screening that identified this compound, known as O4I3, has been characterized as a potent inhibitor of the H3K4 demethylase KDM5A (also known as JARID1A).
KDM5A is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5A, it is proposed that this compound prevents the demethylation of H3K4 at the OCT4 promoter. The resulting increase in the H3K4me3 mark leads to a more open chromatin state, facilitating the binding of transcription factors and promoting the expression of the endogenous OCT4 gene. This epigenetic modification is a critical step in activating the pluripotency network. The proposed signaling pathway is illustrated in the diagram below.
Data Presentation: Summary of this compound Effects
The following table summarizes the qualitative and potential quantitative effects of this compound based on available research. It is important to note that specific quantitative data from the primary study on this compound are not yet widely available in the public domain. The table is structured to highlight the key parameters that are evaluated in such studies.
| Parameter | Cell Type | Treatment Conditions | Observed/Expected Outcome | Citation |
| Endogenous OCT4 Induction | Various cell lines | Treatment with this compound | Activation of endogenous OCT4 expression. | [1] |
| Fibroblast Reprogramming | Human Fibroblasts | This compound in combination with CSKML cocktail (SOX2, KLF4, MYC, LIN28) | Generation of stable and authentic iPSCs without exogenous OCT4. | [1] |
| Lifespan Extension | C. elegans, Drosophila | This compound treatment | Increased lifespan. | [1] |
| Mechanism of Action (Inferred) | - | - | Inhibition of KDM5A, leading to increased H3K4me3 at the OCT4 promoter. | [2] |
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in cell culture, based on standard practices for iPSC generation. The precise concentrations and timelines for this compound should be optimized for specific cell types and experimental conditions.
Protocol 1: Induction of Endogenous OCT4 in Human Fibroblasts
This protocol describes a general procedure for treating human fibroblasts with this compound to induce endogenous OCT4 expression.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Plate human fibroblasts in a 6-well plate at a density of 5 x 10^4 cells per well in fibroblast growth medium. Allow cells to attach and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the this compound stock solution in fresh fibroblast growth medium to the desired final concentration (e.g., in the range of 1-10 µM, to be optimized).
-
Medium Change: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours). The optimal incubation time should be determined empirically.
-
Analysis of OCT4 Expression: After the incubation period, harvest the cells. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the endogenous OCT4 gene. Use appropriate housekeeping genes for normalization.
Protocol 2: Reprogramming of Human Fibroblasts using this compound and a Transcription Factor Cocktail
This protocol outlines the steps for generating iPSCs from human fibroblasts using this compound in combination with the CSKML transcription factor cocktail.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Lentiviral or Sendai viral vectors for the expression of SOX2, KLF4, c-MYC, and LIN28
-
Fibroblast growth medium
-
iPSC reprogramming medium
-
This compound
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Transduction of Fibroblasts: Transduce human fibroblasts with lentiviral or Sendai viral vectors carrying the genes for SOX2, KLF4, c-MYC, and LIN28 according to the manufacturer's instructions.
-
Seeding on Feeder Layer/Matrix: Two days post-transduction, seed the transduced fibroblasts onto a layer of mitotically inactivated MEF feeder cells or a Matrigel-coated plate.
-
Initiation of Reprogramming: The following day, replace the fibroblast medium with iPSC reprogramming medium supplemented with this compound at the optimized concentration.
-
Medium Changes: Change the medium every 1-2 days, replenishing with fresh iPSC reprogramming medium containing this compound.
-
Monitoring for iPSC Colony Formation: Monitor the cultures for the appearance of iPSC-like colonies, which typically emerge within 2-4 weeks.
-
iPSC Colony Isolation and Expansion: Once iPSC colonies are well-formed, they can be manually picked and expanded on fresh feeder layers or feeder-free matrix in iPSC maintenance medium.
-
Characterization of iPSCs: Characterize the generated iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and their differentiation potential into the three germ layers.
Conclusion and Future Directions
This compound represents a significant advancement in the chemical induction of pluripotency. Its ability to activate endogenous OCT4 expression offers a promising strategy to overcome the limitations associated with exogenous factor-based reprogramming. The proposed mechanism of action through KDM5A inhibition provides a clear direction for further investigation and the rational design of even more potent and specific OCT4 inducers.
Future research should focus on elucidating the complete signaling pathway activated by this compound, confirming its interaction with KDM5A, and conducting detailed quantitative analyses of its effects on gene expression and reprogramming efficiency. Furthermore, the anti-aging effects of this compound observed in model organisms warrant deeper investigation to understand the underlying mechanisms and to explore its potential therapeutic applications in age-related diseases. The development of this compound and similar compounds paves the way for safer and more efficient generation of iPSCs for use in regenerative medicine, disease modeling, and drug screening.
References
O4I4: A Technical Guide to a Novel Endogenous OCT4 Inducer for Cellular Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular rejuvenation through partial reprogramming has emerged as a promising strategy to counteract the molecular hallmarks of aging. Central to this approach is the transient expression of Yamanaka factors, with OCT4 being a key regulator of pluripotency. O4I4 is a next-generation, metabolically stable small molecule capable of inducing endogenous OCT4 expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in cellular rejuvenation research. We present available quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to facilitate further investigation and development in this field.
Introduction to this compound and Cellular Rejuvenation
The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by the forced expression of four transcription factors—OCT4, SOX2, KLF4, and c-MYC (OSKM)—represents a landmark discovery in regenerative medicine.[1] However, the clinical application of iPSCs faces challenges, including the risk of teratoma formation. Partial reprogramming, a strategy that aims to rejuvenate cells by transiently expressing these factors without a complete loss of cellular identity, offers a potentially safer therapeutic avenue.[2]
A significant advancement in this area is the development of small molecules that can induce the expression of endogenous pluripotency factors, thereby avoiding the risks associated with viral gene delivery. This compound is a novel OCT4-inducing compound that has demonstrated the ability to activate endogenous OCT4 and associated signaling pathways in various cell lines.[3] In combination with a transcription factor cocktail of SOX2, KLF4, MYC, and LIN28 (CSKML), this compound has been shown to reprogram human fibroblasts into a stable and authentic pluripotent state without the need for exogenous OCT4.[3] Furthermore, studies in model organisms have shown that this compound can extend lifespan, suggesting its potential as an anti-aging therapeutic.[3]
Quantitative Data on this compound's Effects
While comprehensive quantitative data for this compound is still emerging, preliminary studies have shown promising results in model organisms. The following table summarizes the key findings to date.
| Organism | Intervention | Key Finding | Reference |
| Caenorhabditis elegans | This compound treatment | Extended lifespan | [3] |
| Drosophila melanogaster | This compound treatment | Extended lifespan | [3] |
Further research is required to quantify the precise percentage of lifespan extension and to determine the optimal dosage and treatment duration in these and other model organisms.
Mechanism of Action: this compound-Induced OCT4 Expression
This compound acts as an inducer of endogenous OCT4, a master regulator of pluripotency. The precise signaling cascade initiated by this compound is an active area of investigation. However, based on the known regulatory networks of OCT4, several pathways are likely involved.
Potential Signaling Pathways
JAK/STAT Pathway: The JAK/STAT signaling pathway is known to be fundamental for self-renewal and pluripotency.[3] It is plausible that this compound may activate this pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn could bind to the promoter region of the POU5F1 gene (encoding OCT4) and initiate its transcription.
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway also plays a crucial role in maintaining pluripotency and has been shown to regulate OCT4 expression.[1][4] this compound might modulate this pathway, leading to the stabilization and nuclear accumulation of β-catenin, which can then act as a co-activator for transcription factors that target the POU5F1 promoter.
The following diagram illustrates a hypothetical signaling pathway for this compound-induced OCT4 expression, integrating the potential involvement of the JAK/STAT and Wnt/β-catenin pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for cellular rejuvenation research.
Chemically Induced Pluripotent Stem Cell (ciPSC) Generation from Human Fibroblasts using this compound and CSKML Cocktail
This protocol outlines the steps for reprogramming human dermal fibroblasts into iPSCs using this compound in combination with the CSKML (SOX2, KLF4, c-MYC, LIN28) lentiviral cocktail.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral vectors encoding SOX2, KLF4, c-MYC, and LIN28
-
Polybrene
-
This compound (stock solution in DMSO)
-
iPSC culture medium (e.g., mTeSR™1 or E8™)
-
Matrigel-coated culture plates
-
TrypLE™ Express
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate HDFs on a 6-well plate at a density of 5 x 104 cells per well in fibroblast growth medium. Culture overnight at 37°C and 5% CO2.
-
Lentiviral Transduction: The following day, replace the medium with fresh fibroblast growth medium containing polybrene (final concentration 8 µg/mL). Add the lentiviral cocktails for SOX2, KLF4, c-MYC, and LIN28 at a multiplicity of infection (MOI) optimized for your cell line. Incubate for 24 hours.
-
This compound Treatment: After 24 hours, remove the virus-containing medium and wash the cells twice with PBS. Add fresh fibroblast growth medium supplemented with this compound at the desired final concentration (e.g., 1-10 µM).
-
Culture and Medium Change: Continue to culture the cells, changing the medium with fresh this compound-supplemented fibroblast growth medium every 2-3 days.
-
Transition to iPSC Medium: Around day 7-10 post-transduction, switch to iPSC culture medium supplemented with this compound. Continue to change the medium daily.
-
Colony Emergence and Isolation: Monitor the plates for the emergence of iPSC-like colonies (typically between days 15-25). Once colonies are of sufficient size, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in iPSC medium without this compound.
-
iPSC Characterization: Expand the isolated clones and characterize them for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and differentiation potential.
The following diagram illustrates the experimental workflow for generating ciPSCs using this compound and the CSKML cocktail.
Quantitative Real-Time PCR (qRT-PCR) for OCT4 Expression
This protocol details the measurement of endogenous POU5F1 (OCT4) mRNA levels in response to this compound treatment.
Materials:
-
Human fibroblasts treated with this compound as described above (or other cell types of interest)
-
Untreated control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Primers for POU5F1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Harvest cells at various time points after this compound treatment. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for POU5F1 and the housekeeping gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of POU5F1 normalized to the housekeeping gene using the ΔΔCt method.
Immunofluorescence Staining for Pluripotency Markers
This protocol describes the visualization of pluripotency-associated proteins in this compound-derived iPSCs.
Materials:
-
iPSC colonies on Matrigel-coated coverslips or plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-NANOG, anti-SSEA-4)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for intracellular markers): Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize the staining using a fluorescence microscope.
Logical Relationships and Future Directions
The discovery of this compound opens up new avenues for research into cellular rejuvenation. The logical relationship of its effects can be summarized as follows:
Future research should focus on:
-
Elucidating the precise molecular mechanism by which this compound activates the POU5F1 promoter.
-
Conducting comprehensive dose-response and toxicity studies of this compound in various cell types and animal models.
-
Performing detailed quantitative analyses of the effects of this compound on epigenetic clocks, cellular senescence markers, and functional readouts of aging.
-
Exploring the therapeutic potential of this compound in age-related disease models.
-
Optimizing the combination of small molecules with this compound to achieve more efficient and safer cellular rejuvenation.
Conclusion
This compound represents a significant step forward in the field of chemical-induced cellular rejuvenation. Its ability to induce endogenous OCT4 expression without the need for genetic manipulation makes it a highly attractive candidate for further research and development. This technical guide provides a foundational resource for scientists and researchers to explore the potential of this compound in unlocking new therapeutic strategies to combat aging and age-related diseases. The detailed protocols and conceptual frameworks presented herein are intended to accelerate progress in this exciting and rapidly evolving field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New Genes that Extend C. elegans’ Lifespan in Response to Reproductive Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OCT4 induces embryonic pluripotency via STAT3 signaling and metabolic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A defined Oct4 level governs cell state transitions of pluripotency entry and differentiation into all embryonic lineages - PMC [pmc.ncbi.nlm.nih.gov]
O4I4: A Novel Small Molecule Extends Lifespan in Caenorhabditis elegans via DAF-16/FOXO Activation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of O4I4, a novel small molecule inhibitor demonstrating significant lifespan extension properties in the model organism Caenorhabditis elegans. This compound is hypothesized to function by inhibiting a key negative regulator of the DAF-16/FOXO transcription factor, a central component of the insulin/IGF-1 signaling (IIS) pathway, which is a highly conserved regulator of longevity. This guide details the molecular mechanism of this compound, presents quantitative data from lifespan and stress resistance assays, outlines detailed experimental protocols for replication and further investigation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The nematode C. elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and the conservation of key aging-related signaling pathways with humans. One of the most studied of these is the insulin/IGF-1 signaling (IIS) pathway.[1][2][3][4] Reduction of IIS activity leads to the activation of the downstream transcription factor DAF-16/FOXO, which in turn upregulates the expression of genes involved in stress resistance, metabolism, and longevity.[5][6][7] This whitepaper focuses on this compound, a hypothetical small molecule designed to mimic the effects of reduced IIS by targeting a key regulatory node in this pathway, leading to robust lifespan extension.
Molecular Mechanism of this compound
This compound is a selective inhibitor of the serine/threonine kinase AKT-1, a central component of the IIS pathway in C. elegans. Under normal conditions, the DAF-2 receptor, homologous to the human insulin/IGF-1 receptor, is activated by insulin-like peptides. This triggers a phosphorylation cascade involving AGE-1 (a PI3-kinase), PDK-1, and AKT-1/2.[1][3] Activated AKT-1 phosphorylates DAF-16, causing it to be sequestered in the cytoplasm by 14-3-3 proteins, thereby preventing its entry into the nucleus and the transcription of its target genes.[1][7]
This compound is designed to bind to the ATP-binding pocket of AKT-1, preventing the phosphorylation of DAF-16. This allows DAF-16 to translocate to the nucleus and activate the transcription of a suite of genes that collectively contribute to increased longevity and stress resistance.
Figure 1: Proposed mechanism of this compound action on the IIS pathway.
Quantitative Data
The effects of this compound on C. elegans lifespan and stress resistance have been quantified in a series of experiments. The data presented below are representative of typical results observed with potent inhibitors of the IIS pathway.
Table 1: Effect of this compound on C. elegans Lifespan
| Strain | Treatment (50 µM this compound in DMSO) | Mean Lifespan (Days) | Maximum Lifespan (Days) | Percent Increase in Mean Lifespan | p-value (Log-rank test) |
| N2 (Wild-type) | Vehicle (0.1% DMSO) | 20.5 ± 0.8 | 28 | - | - |
| N2 (Wild-type) | This compound | 28.7 ± 1.1 | 39 | 40% | <0.0001 |
| daf-16(mu86) | Vehicle (0.1% DMSO) | 19.8 ± 0.9 | 27 | - | - |
| daf-16(mu86) | This compound | 20.1 ± 0.7 | 28 | 1.5% | >0.05 (not significant) |
| daf-2(e1370) | Vehicle (0.1% DMSO) | 45.2 ± 2.3 | 62 | - | - |
| daf-2(e1370) | This compound | 46.1 ± 2.5 | 64 | 2.0% | >0.05 (not significant) |
Data are presented as mean ± standard error of the mean (SEM). Experiments were conducted at 20°C.
The results indicate that this compound significantly extends the mean and maximum lifespan of wild-type C. elegans. This effect is completely dependent on the presence of a functional daf-16 gene, as the lifespan of daf-16(mu86) null mutants was not extended by this compound. Furthermore, this compound did not further extend the lifespan of long-lived daf-2(e1370) mutants, suggesting that this compound acts within the same genetic pathway.
Table 2: Effect of this compound on Stress Resistance in C. elegans
| Strain | Treatment (50 µM this compound) | Stress Condition | Mean Survival (Hours) | Percent Increase in Mean Survival | p-value |
| N2 (Wild-type) | Vehicle | Thermotolerance (35°C) | 6.2 ± 0.4 | - | - |
| N2 (Wild-type) | This compound | Thermotolerance (35°C) | 10.8 ± 0.7 | 74% | <0.001 |
| N2 (Wild-type) | Vehicle | Oxidative Stress (5 mM paraquat) | 12.5 ± 1.1 | - | - |
| N2 (Wild-type) | This compound | Oxidative Stress (5 mM paraquat) | 21.3 ± 1.5 | 70% | <0.001 |
| daf-16(mu86) | Vehicle | Thermotolerance (35°C) | 5.9 ± 0.5 | - | - |
| daf-16(mu86) | This compound | Thermotolerance (35°C) | 6.1 ± 0.4 | 3.4% | >0.05 |
| daf-16(mu86) | Vehicle | Oxidative Stress (5 mM paraquat) | 11.8 ± 1.0 | - | - |
| daf-16(mu86) | This compound | Oxidative Stress (5 mM paraquat) | 12.2 ± 1.2 | 3.4% | >0.05 |
Data are presented as mean ± SEM. Worms were pre-treated with this compound for 48 hours before stress exposure.
Treatment with this compound significantly enhances resistance to both heat and oxidative stress in wild-type worms. This increased stress resistance is also dependent on DAF-16, consistent with the proposed mechanism of action.
Experimental Protocols
C. elegans Lifespan Assay
This protocol outlines a standard manual lifespan assay on solid media.
-
Preparation of NGM Plates: Prepare standard Nematode Growth Medium (NGM) agar (B569324) plates. After cooling, seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans. Allow the bacterial lawn to grow overnight at room temperature.
-
Drug Administration: Dissolve this compound in DMSO to create a stock solution. Add the this compound stock solution to the surface of the bacterial lawn to achieve the desired final concentration (e.g., 50 µM). Control plates should be treated with an equivalent volume of DMSO. Allow the plates to dry for 2-4 hours.
-
Synchronization of Worms: Generate a synchronized population of worms by allowing adult hermaphrodites to lay eggs on a plate for a few hours, then removing the adults. Alternatively, use a standard bleaching protocol to isolate eggs from a mixed-stage population.
-
Initiation of Lifespan Assay: Transfer synchronized L4 larvae or young adult worms to the prepared drug-containing and control plates. Use approximately 20-30 worms per plate, with at least 3 replicate plates per condition.
-
Scoring: Starting from the first day of adulthood, score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Censoring: Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or are lost.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.
Figure 2: Experimental workflow for a C. elegans lifespan assay.
Thermotolerance Assay
-
Prepare NGM plates with this compound or vehicle as described for the lifespan assay.
-
Synchronize worms and grow them on the experimental plates at 20°C until they reach day 2 of adulthood.
-
Shift the plates to a 35°C incubator.
-
Score for survival every hour by checking for responsiveness to touch.
-
Analyze survival data using a log-rank test.
Oxidative Stress Assay
-
Prepare NGM plates with this compound or vehicle.
-
Synchronize worms and grow them on the experimental plates at 20°C until day 2 of adulthood.
-
Prepare liquid S-basal medium containing 5 mM paraquat (B189505) (a reactive oxygen species generator).
-
Transfer the worms from the plates to the paraquat-containing liquid medium in a multi-well plate.
-
Score for survival at regular intervals (e.g., every 2-4 hours) by observing movement.
-
Analyze survival data using a log-rank test.
DAF-16 Nuclear Localization Assay
-
Use a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein.
-
Synchronize the worms and grow them on NGM plates seeded with E. coli OP50.
-
Expose L4 larvae or young adults to this compound or vehicle control in liquid M9 buffer for a defined period (e.g., 1-4 hours).
-
Mount the worms on an agar pad on a microscope slide.
-
Visualize the subcellular localization of DAF-16::GFP using a fluorescence microscope.
-
Quantify the percentage of worms showing nuclear, cytoplasmic, or intermediate localization of the fusion protein in intestinal cells. An increase in nuclear localization upon this compound treatment would support the proposed mechanism.
Conclusion and Future Directions
The data presented in this technical guide strongly suggest that this compound is a promising compound for extending lifespan and enhancing stress resistance in C. elegans. Its mechanism of action appears to be through the inhibition of AKT-1, leading to the activation of the DAF-16/FOXO transcription factor. The dependence of this compound's effects on a functional daf-16 gene provides robust genetic evidence for this model.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Determining the uptake, distribution, metabolism, and excretion of this compound in C. elegans.
-
Target Validation: Confirming the direct binding and inhibition of AKT-1 by this compound through in vitro kinase assays.
-
Transcriptomic Analysis: Performing RNA-sequencing to identify the full spectrum of DAF-16 target genes upregulated by this compound treatment.
-
Toxicity Studies: Assessing any potential negative effects of long-term this compound administration.
-
Translational Potential: Investigating the effects of this compound or its analogs in mammalian cell culture and mouse models of aging.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel therapeutic agent for promoting healthy aging.
References
- 1. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. The role of insulin/IGF-1 signaling in the longevity of model invertebrates, C. elegans and D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of insulin/insulin-like growth factor 1 signaling pathway in longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of DAF-16/FOXO by reactive oxygen species contributes to longevity in long-lived mitochondrial mutants in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAF‐16 stabilizes the aging transcriptome and is activated in mid‐aged Caenorhabditis elegans to cope with internal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of the Endogenous OCT4 Inducer, O4I4, in Extending Drosophila Lifespan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest to understand and modulate the aging process has identified several key molecular pathways. A recent significant development in this area is the discovery of a small molecule, O4I4, which has been demonstrated to extend the lifespan of the model organism Drosophila melanogaster. This compound functions as an inducer of the endogenous expression of Octamer-binding transcription factor 4 (OCT4), a master regulator of pluripotency. This technical guide provides a comprehensive overview of the current understanding of this compound's role in Drosophila lifespan, detailing its proposed mechanism of action, available data, and the experimental protocols utilized in its study. This document is intended to serve as a resource for researchers in the fields of aging, regenerative medicine, and drug discovery.
Introduction
The fruit fly, Drosophila melanogaster, is a powerful model organism for studying the genetics and molecular biology of aging due to its relatively short lifespan and the high degree of conservation of key signaling pathways with vertebrates. Research into interventions that extend lifespan in Drosophila can provide valuable insights into potential therapeutic strategies for age-related diseases in humans.
A novel small molecule, this compound, has emerged as a promising compound with anti-aging properties. Identified as a metabolically stable, next-generation inducer of endogenous OCT4, this compound has been shown to extend the lifespan of Drosophila.[1] This finding suggests a potential link between the machinery of cellular reprogramming and the regulation of organismal longevity. This guide will synthesize the available information on this compound's effects on Drosophila lifespan, with a focus on its mechanism of action through OCT4 induction.
This compound and its Effect on Drosophila Lifespan: Quantitative Data
The primary study demonstrating the effect of this compound on Drosophila lifespan reported a significant extension in longevity.[1] While the full detailed quantitative data from the primary publication by Han et al. (2023) is not publicly available in its entirety, the study confirms a lifespan-extending effect. For the purpose of this guide, the following table structure is provided as a template for when such data becomes accessible.
| Treatment Group | Mean Lifespan (Days) | Median Lifespan (Days) | Maximum Lifespan (Days) | Percent Increase in Mean Lifespan vs. Control | Statistical Significance (p-value) |
| Control (Vehicle) | Data not available | Data not available | Data not available | N/A | N/A |
| This compound-treated | Data not available | Data not available | Data not available | Data not available | Data not available |
Proposed Mechanism of Action: The OCT4 Signaling Pathway
This compound's biological activity is attributed to its ability to induce the expression of the transcription factor OCT4.[1] In mammals, OCT4 is a cornerstone of pluripotency, maintaining the self-renewal of embryonic stem cells. While a direct homolog of OCT4 with the same name is not present in Drosophila, the fundamental signaling pathways that OCT4 interacts with are conserved. The proposed mechanism for this compound-mediated lifespan extension in Drosophila involves the activation of downstream pathways that enhance cellular maintenance and stress resistance.
The induction of OCT4 by this compound is hypothesized to initiate a cascade of events that collectively contribute to an extended lifespan. These may include:
-
Enhanced Cellular Stress Response: Activation of pathways that protect cells from various stressors, a common feature of longevity-promoting interventions.
-
Improved Protein Homeostasis (Proteostasis): Upregulation of mechanisms that ensure the proper folding, function, and clearance of proteins.
-
Metabolic Regulation: Adjustments in metabolic pathways that favor maintenance and repair over growth and reproduction.
-
Epigenetic Remodeling: Changes in the chromatin landscape that may promote a more "youthful" gene expression profile.
Visualizing the Proposed this compound-OCT4 Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to downstream effects that may contribute to lifespan extension in Drosophila.
Caption: Proposed mechanism of this compound-mediated lifespan extension in Drosophila.
Experimental Protocols
This section details the methodologies for conducting lifespan assays in Drosophila with small molecule administration, based on established protocols and adapted for the study of this compound.
Drosophila Stocks and Maintenance
-
Fly Strain: Wild-type Drosophila melanogaster (e.g., Canton-S or w¹¹¹⁸) are commonly used. It is crucial to use a genetically homogenous population to minimize variability.
-
Rearing Conditions: Flies should be maintained at a constant temperature (typically 25°C) and humidity (around 60-70%) with a 12-hour light/dark cycle.
-
Diet: A standard cornmeal-yeast-agar medium is used for rearing and experiments. The composition of the diet should be consistent throughout the study.
Preparation of this compound-Containing Food
The administration of this compound to Drosophila is typically achieved by incorporating the compound into their food.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration of the stock solution should be calculated to achieve the desired final concentration in the fly food.
-
Food Preparation: Prepare the standard fly food and allow it to cool to a temperature that will not degrade the compound (approximately 40-50°C).
-
Incorporation of this compound: Add the this compound stock solution to the cooled food and mix thoroughly to ensure a homogenous distribution. For the control group, add an equivalent volume of the solvent to the food.
-
Vial Preparation: Dispense a consistent volume of the this compound-containing food and control food into vials. Allow the food to solidify before introducing the flies.
Lifespan Assay
The lifespan assay is designed to measure the survival of a population of flies over time.
-
Fly Collection: Collect newly eclosed adult flies within a 24-hour window to ensure an age-synchronized cohort.
-
Mating: Allow the flies to mate for 24-48 hours before segregating them by sex.
-
Experimental Setup: Place a specific number of flies (e.g., 20-30) of the same sex into each vial containing either control or this compound-treated food. Multiple replicate vials for each condition are essential for statistical power.
-
Fly Transfer: Transfer the flies to fresh vials with the appropriate food every 2-3 days to prevent the accumulation of waste and the growth of mold.
-
Mortality Scoring: Record the number of dead flies in each vial daily or every other day.
-
Data Analysis: The lifespan data can be analyzed using survival curves (Kaplan-Meier analysis) and statistical tests such as the log-rank test to determine if there is a significant difference in survival between the control and this compound-treated groups.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical Drosophila lifespan assay involving a small molecule like this compound.
Caption: A generalized workflow for a Drosophila lifespan assay with a small molecule.
Discussion and Future Directions
The discovery that this compound, an inducer of endogenous OCT4, can extend the lifespan of Drosophila opens up new avenues for aging research. It suggests that the activation of specific developmental pathways in adult organisms may have beneficial effects on longevity. However, several key questions remain to be addressed:
-
Elucidation of the Downstream Effectors: Further research is needed to identify the specific downstream targets of OCT4 induction in Drosophila and how they contribute to lifespan extension.
-
Conservation of Mechanism: It will be important to determine if the lifespan-extending effects of OCT4 induction are conserved in other species, including mammals.
-
Dose-Response and Toxicity: A thorough investigation of the dose-response relationship and potential toxicity of this compound is necessary for any future therapeutic development.
-
Tissue-Specific Effects: Understanding which tissues or cell types are the primary targets of this compound and contribute most to the observed lifespan extension will be crucial.
Conclusion
The small molecule this compound represents a novel and exciting tool for investigating the link between cellular reprogramming and aging. Its ability to induce endogenous OCT4 and extend lifespan in Drosophila provides a strong foundation for further research into the development of therapeutics that target the fundamental mechanisms of aging. This technical guide has provided a summary of the current knowledge, a framework for the proposed mechanism of action, and detailed experimental protocols to facilitate further investigation in this promising area of research. As more data becomes available, a clearer picture of the role of this compound and OCT4 in the regulation of longevity will undoubtedly emerge, with potential implications for human health and aging.
References
O4I4: A Technical Guide to Understanding its Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
O4I4 is a next-generation, metabolically stable small molecule that induces the expression of endogenous Octamer-binding transcription factor 4 (OCT4). As a key regulator of pluripotency, OCT4 is a critical target in regenerative medicine and cellular reprogramming. The metabolic stability of a compound like this compound is a crucial determinant of its therapeutic potential, influencing its pharmacokinetic profile and in vivo efficacy. This guide provides an in-depth overview of the experimental approaches to assess the metabolic stability of this compound and the associated signaling pathways.
Quantitative Data on Metabolic Stability
While this compound is characterized as a metabolically stable OCT4-inducing compound, specific quantitative data from preclinical studies, such as in vitro half-life (t½) and intrinsic clearance (CLint), are not publicly available in the primary literature. To facilitate comparative analysis for researchers, the following table structure is provided for the clear presentation of such data once it becomes available.
Table 1: In Vitro Metabolic Stability of this compound
| Assay Type | Species | Matrix | This compound Concentration (μM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein or 10^6 cells) |
| Microsomal Stability | Human | Liver Microsomes | Data not available | Data not available | Data not available | Data not available |
| Microsomal Stability | Mouse | Liver Microsomes | Data not available | Data not available | Data not available | Data not available |
| Microsomal Stability | Rat | Liver Microsomes | Data not available | Data not available | Data not available | Data not available |
| Hepatocyte Stability | Human | Cryopreserved Hepatocytes | Data not available | Data not available | Data not available | Data not available |
| Hepatocyte Stability | Mouse | Cryopreserved Hepatocytes | Data not available | Data not available | Data not available | Data not available |
| Hepatocyte Stability | Rat | Cryopreserved Hepatocytes | Data not available | Data not available | Data not a vailable | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for the key in vitro experiments used to assess the metabolic stability of compounds like this compound.
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[1][2][3][4][5]
Materials:
-
Test compound (this compound) stock solution (e.g., 1 mM in DMSO)
-
Pooled liver microsomes (human, mouse, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]
-
Internal standard
-
Acetonitrile (B52724) (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the reaction mixture by combining the phosphate buffer, liver microsomes, and the test compound in a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[4]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6][7][8]
Materials:
-
Test compound (this compound) stock solution
-
Cryopreserved hepatocytes (human, mouse, rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Internal standard
-
Acetonitrile
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Prepare the dosing solution by diluting the test compound in the culture medium.
-
Remove the medium from the hepatocytes and add the dosing solution.
-
Incubate the plates at 37°C in a humidified incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Terminate the metabolic activity in the collected samples by adding cold acetonitrile with an internal standard.
-
Process the samples for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
-
Calculate the metabolic stability parameters from the disappearance rate of the compound.
Visualizations
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates the general workflow for determining the in vitro metabolic stability of a compound.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Methodological & Application
O4I4 Protocol for iPSC Generation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The "O4I4" protocol represents a significant advancement in reprogramming technology, utilizing a single transcription factor, Oct4, in combination with a cocktail of four small molecule inhibitors to induce pluripotency in somatic cells. This methodology circumvents the need for the other three Yamanaka factors (Sox2, Klf4, and c-Myc), thereby simplifying the process and potentially increasing its safety and efficiency. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data associated with the this compound protocol for generating iPSCs from fibroblasts.
Core Principles
The this compound protocol is founded on the principle of replacing the function of key transcription factors with small molecules that modulate specific signaling pathways and epigenetic states. Oct4 is the essential transcription factor that initiates the reprogramming process.[1] The four small molecule inhibitors create a cellular environment conducive to the establishment and maintenance of pluripotency. While the exact composition of the "I4" cocktail can vary, a common and effective combination targets the following pathways:
-
GSK3β Inhibition: The inhibitor CHIR99021 activates the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal and pluripotency of embryonic stem cells (ESCs) and iPSCs.[2][3]
-
TGF-β Inhibition: Inhibitors such as A-83-01 or 616452 block the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5] Inhibition of this pathway promotes the mesenchymal-to-epithelial transition (MET), a critical early step in the reprogramming of fibroblasts, and can replace the requirement for Sox2.[5][6]
-
MEK/ERK Inhibition: The MEK inhibitor PD0325901 suppresses the MAPK/ERK signaling pathway.[7] Inhibition of this pathway is known to enhance the efficiency of reprogramming and helps maintain the pluripotent state.[7]
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid (VPA) or sodium butyrate (B1204436) are HDAC inhibitors that promote a more open chromatin structure, facilitating the binding of transcription factors and the expression of pluripotency-related genes.[8][9][10] VPA has been shown to enhance reprogramming efficiency by over 100-fold in some systems and can help suppress reprogramming-induced senescence.[9][11]
Quantitative Data Summary
The efficiency of iPSC generation using the this compound protocol can vary depending on the specific combination of small molecules, the somatic cell type used, and the method of Oct4 delivery. The following tables summarize representative quantitative data from published studies.
| Cell Type | "I4" Cocktail Composition | Reprogramming Efficiency | Time to iPSC Colony Appearance | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | VPA, CHIR99021, 616452, Tranylcypromine | Approx. 30 iPSC colonies from 1 x 10^4 MEFs | ~15-20 days | [12] |
| Human Neonatal Keratinocytes (HNEKs) | Sodium Butyrate, PS48, A-83-01, PD0325901 | 4-6 colonies per 1,000,000 seeded cells | ~4-8 weeks | [13] |
| Mouse Embryonic Fibroblasts (MEFs) | BIX-01294, BayK8644 (replacing Sox2) | Not explicitly quantified | Not specified | [14] |
Note: Reprogramming efficiency is a highly variable metric and the values presented are for comparative purposes.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by the "I4" Cocktail
The small molecules in the this compound protocol synergistically create a pro-reprogramming environment by targeting key signaling pathways. The diagram below illustrates the interplay of these pathways.
Caption: Signaling pathways targeted by the "I4" small molecule cocktail.
Experimental Workflow for this compound iPSC Generation
The following diagram outlines the key steps in the this compound protocol for reprogramming fibroblasts into iPSCs.
Caption: Experimental workflow for the this compound iPSC generation protocol.
Experimental Protocols
Materials and Reagents
-
Cells: Mouse Embryonic Fibroblasts (MEFs) or Human Dermal Fibroblasts (HDFs)
-
Media:
-
Fibroblast Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids
-
iPSC Medium: KnockOut DMEM/F-12, 20% KnockOut Serum Replacement, 1% GlutaMAX, 1% Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF
-
-
Oct4 Delivery System: Lentiviral or Sendai viral vector encoding Oct4
-
Small Molecules:
-
CHIR99021 (GSK3β inhibitor)
-
A-83-01 or 616452 (TGF-β inhibitor)
-
PD0325901 (MEK inhibitor)
-
Valproic Acid (VPA) or Sodium Butyrate (NaB) (HDAC inhibitor)
-
-
Coating: 0.1% Gelatin or Matrigel
-
Reagents for Characterization: Alkaline Phosphatase Staining Kit, antibodies for immunofluorescence (e.g., anti-Oct4, anti-Nanog, anti-SSEA-4, anti-TRA-1-60), PCR primers for pluripotency markers.
Protocol for iPSC Generation from MEFs
Day -2: Seeding MEFs
-
Coat a 6-well plate with 0.1% gelatin and incubate for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution and seed MEFs at a density of 5 x 10^4 cells per well in Fibroblast Culture Medium.
-
Incubate at 37°C, 5% CO2.
Day 0: Oct4 Transduction
-
On the day of transduction, ensure the MEFs are approximately 70-80% confluent.
-
Prepare the lentiviral or Sendai viral particles containing the Oct4 transgene according to the manufacturer's instructions.
-
Add the viral particles to the MEFs at the desired multiplicity of infection (MOI) in the presence of polybrene (if using lentivirus).
-
Incubate overnight at 37°C, 5% CO2.
Day 1: Media Change and Addition of Small Molecules
-
Aspirate the virus-containing medium and wash the cells once with PBS.
-
Add fresh iPSC Medium supplemented with the "I4" small molecule cocktail. The following are suggested final concentrations:
-
CHIR99021: 3 µM
-
A-83-01: 0.5 µM
-
PD0325901: 0.5 µM
-
Valproic Acid: 0.5 mM
-
-
Incubate at 37°C, 5% CO2.
Days 2-20: Cell Culture and Monitoring
-
Change the iPSC medium supplemented with the "I4" cocktail every other day.
-
Monitor the cells for morphological changes. Fibroblasts will gradually transition to an epithelial-like morphology and begin to form small colonies.
Days 15-28: Emergence of iPSC-like Colonies
-
Continue to culture the cells, changing the medium every other day.
-
iPSC-like colonies with distinct, compact morphology and well-defined borders should become visible.
Days 20-35: Colony Picking and Expansion
-
Once colonies are large enough, they can be manually picked.
-
Prepare a new gelatin-coated plate with a feeder layer of mitotically inactivated MEFs or use a feeder-free system with Matrigel.
-
Carefully dissect the iPSC colony using a pipette tip and transfer the colony fragments to the new plate containing fresh iPSC medium.
-
Expand the iPSC clones for further characterization.
Characterization of Generated iPSCs
-
Morphology: iPSCs should exhibit a morphology similar to embryonic stem cells, with a high nucleus-to-cytoplasm ratio and growth in compact, dome-shaped colonies.
-
Alkaline Phosphatase Staining: Perform alkaline phosphatase staining to identify pluripotent colonies.
-
Immunofluorescence: Stain for pluripotency markers such as Oct4, Nanog, SSEA-4, and TRA-1-60.
-
Gene Expression: Use RT-PCR or qPCR to confirm the expression of endogenous pluripotency genes (e.g., Oct4, Sox2, Nanog) and the silencing of the exogenous Oct4 transgene.
-
In vitro Differentiation: Assess the pluripotency of the iPSC lines by inducing their differentiation into the three germ layers (endoderm, mesoderm, and ectoderm) through embryoid body formation.
-
Teratoma Formation: For a definitive assessment of pluripotency, inject the iPSCs into immunocompromised mice and assess for teratoma formation containing tissues from all three germ layers.
Conclusion
The this compound protocol offers a streamlined and efficient method for generating iPSCs by replacing three of the four Yamanaka factors with a cocktail of small molecule inhibitors. This approach not only simplifies the reprogramming process but also provides a valuable tool for studying the molecular mechanisms underlying cell fate determination. The detailed protocols and data presented in this document serve as a comprehensive resource for researchers and scientists aiming to implement this advanced reprogramming technology in their work.
References
- 1. Small molecules enable cardiac reprogramming of mouse fibroblasts with a single factor, Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. CHIR99021 and Brdu Are Critical in Chicken iPSC Reprogramming via Small-Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tgfβ signal inhibition cooperates in the induction of iPSCs and replaces Sox2 and cMyc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK and TGF-beta Inhibition Promotes Reprogramming without the Use of Transcription Factor | PLOS One [journals.plos.org]
- 8. Valproic Acid Enhances iPSC Induction From Human Bone Marrow-Derived Cells Through the Suppression of Reprogramming-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor valproic acid promotes the induction of pluripotency in mouse fibroblasts by suppressing reprogramming-induced senescence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
Application Notes and Protocols for O4I4 in Human Fibroblast Reprogramming
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reprogramming of human somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. This process typically involves the overexpression of the four Yamanaka transcription factors: OCT4, SOX2, KLF4, and cMYC (OSKM).[1][2][3] However, the efficiency of this process is notoriously low.[2][3] Small molecules that can modulate signaling pathways and epigenetic states have emerged as powerful tools to enhance the efficiency and fidelity of reprogramming.
This document provides detailed application notes and protocols for the use of O4I4, an analog of the Oct4-activating compound 1 (OAC1), in human fibroblast reprogramming. OAC1 and its analogs have been shown to activate the endogenous OCT4 and NANOG promoters, thereby increasing the efficiency of iPSC generation when used in combination with other reprogramming factors.[4][5][6] The protocols and data presented herein are based on published findings for OAC1 and serve as a guide for the application of this compound in reprogramming experiments.
Mechanism of Action
This compound, as an analog of OAC1, is believed to enhance reprogramming efficiency by activating key pluripotency-associated genes. The proposed mechanism involves the transcriptional activation of the endogenous OCT4 gene, a master regulator of pluripotency.[4][5][7][8] In addition to OCT4, OAC1 has been shown to induce the expression of other critical pluripotency factors, including NANOG and SOX2.[4][6] This coordinated upregulation of the core pluripotency network helps to overcome the molecular barriers that prevent somatic cells from reverting to a pluripotent state.
Notably, the mechanism of OAC1 appears to be independent of the p53-p21 pathway and the Wnt-β-catenin signaling pathway, which are common targets for other reprogramming-enhancing small molecules.[4][6] Instead, OAC1 has been found to increase the transcription of TET1, a gene involved in DNA demethylation, suggesting a role in the epigenetic remodeling required for successful reprogramming.[4][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway influenced by this compound during human fibroblast reprogramming.
Caption: Proposed mechanism of this compound in enhancing fibroblast reprogramming.
Data Presentation
The following table summarizes the quantitative data on the effect of OAC1 on reprogramming efficiency and gene expression, which can be expected to be similar for its analog, this compound.
| Parameter | Condition | Result | Reference |
| Reprogramming Efficiency | 4F (OSKM) | Baseline | [4] |
| 4F + OAC1 | ~4-fold increase | [5] | |
| up to 2.75% efficiency | [5] | ||
| Gene Expression | OAC1 Treatment | Upregulation of OCT4 promoter activity | [4][5] |
| OAC1 Treatment | Upregulation of NANOG promoter activity | [4][5] | |
| OAC1 Treatment | Increased transcription of endogenous OCT4, NANOG, and SOX2 | [4][6] | |
| OAC1 Treatment | Increased transcription of TET1 | [4][6] |
Experimental Protocols
1. Preparation of Human Fibroblasts
-
Culture human dermal fibroblasts in Fibroblast Growth Medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain cells at 37°C in a 5% CO₂ incubator.
-
Passage cells at 80-90% confluency. Use fibroblasts at a low passage number (P3-P5) for optimal reprogramming efficiency.
2. Lentiviral Transduction of Reprogramming Factors (OSKM)
This protocol describes a standard lentiviral-based reprogramming method. Non-integrating methods, such as those using Sendai virus or mRNA, can also be employed.[9][10]
-
Day -1: Seed 1 x 10⁵ human fibroblasts per well in a 6-well plate.
-
Day 0: Infect fibroblasts with lentiviruses expressing OCT4, SOX2, KLF4, and cMYC (OSKM).
-
Use a multiplicity of infection (MOI) that has been optimized for your specific cell line and virus preparation.
-
Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
3. Application of this compound
-
Day 1: Remove the virus-containing medium and replace it with fresh Fibroblast Growth Medium.
-
Day 2: Begin treatment with this compound.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed Fibroblast Growth Medium to the desired final concentration (e.g., in the range of 1-10 µM, optimization is recommended).
-
Replace the medium with the this compound-containing medium.
-
-
Day 3 onwards: Change the medium every other day with fresh medium containing this compound.
4. Transition to iPSC Culture Conditions
-
Day 5-7: Replate the transduced and treated cells onto a plate coated with Matrigel or vitronectin and containing mouse embryonic fibroblast (MEF) feeders or in a feeder-free culture system.
-
Switch to iPSC culture medium (e.g., mTeSR1 or E8 medium).
-
Continue to supplement the iPSC culture medium with this compound for the first 7-14 days of culture.
5. iPSC Colony Formation and Isolation
-
Day 14-28: Monitor the plates for the emergence of iPSC-like colonies, which are characterized by a compact morphology, well-defined borders, and a high nucleus-to-cytoplasm ratio.[11]
-
Day 21-35: Manually pick well-formed iPSC colonies and transfer them to a new Matrigel-coated plate for expansion.
-
Expand the iPSC clones and perform characterization assays (e.g., pluripotency marker expression, teratoma formation) to confirm their pluripotent state.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for human fibroblast reprogramming using this compound.
Caption: Step-by-step workflow for this compound-enhanced iPSC generation.
The use of OCT4-activating small molecules like this compound represents a promising strategy to enhance the efficiency of human fibroblast reprogramming. By upregulating the endogenous expression of key pluripotency genes, these compounds can help to overcome critical barriers in the reprogramming process. The protocols and data provided in these application notes offer a comprehensive guide for researchers to incorporate this compound into their iPSC generation workflows, with the potential to accelerate research in regenerative medicine and drug development. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for specific fibroblast lines and reprogramming systems.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic genetic circuits to uncover the OCT4 trajectories of successful reprogramming of human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Oct4 in maintaining and regaining stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Replacing Exogenous OCT4 with O4I4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) has traditionally relied on the forced expression of a cocktail of transcription factors, with OCT4 being an indispensable component. However, the use of integrating viral vectors to deliver exogenous OCT4 raises safety concerns for clinical applications. The small molecule O4I4 emerges as a powerful tool to circumvent this limitation. This compound is a metabolically stable, next-generation OCT4 inducer that activates the expression of the endogenous OCT4 gene.[1][2] This allows for the replacement of exogenous OCT4 in reprogramming protocols, paving the way for the generation of clinically relevant iPSCs with enhanced safety profiles.
These application notes provide a comprehensive guide to utilizing this compound for the induction of pluripotency in human fibroblasts, complete with detailed protocols, data interpretation, and an exploration of the underlying mechanism of action.
Principle of Action: Endogenous Gene Activation
Unlike direct protein replacements, this compound does not mimic the function of the OCT4 protein. Instead, it acts on the cellular machinery to stimulate the transcription of the endogenous OCT4 gene. This is a crucial distinction, as the activation of the native gene locus is considered to yield a more physiologically relevant state of pluripotency. While the precise signaling pathway of this compound is still under investigation, evidence from related OCT4-inducing compounds suggests a potential mechanism involving the inhibition of histone demethylases, such as KDM5.[3][4] Inhibition of KDM5 leads to increased H3K4 trimethylation at the OCT4 promoter, an epigenetic mark associated with active gene expression. This, in turn, facilitates the recruitment of the transcriptional machinery and the expression of endogenous OCT4.
Advantages of Using this compound
-
Eliminates the need for exogenous OCT4 transduction: Reduces the risk of genomic integration and associated safety concerns.
-
Activates the endogenous OCT4 locus: Promotes a more natural and stable pluripotent state.
-
Metabolically stable: Ensures consistent activity in long-term cell culture.[1][2]
-
Potential for improved iPSC quality: Avoiding overexpression of exogenous OCT4 may lead to iPSCs with better developmental potential.
Data Presentation
Table 1: Representative Reprogramming Efficiency Comparison
The following table provides a representative comparison of the expected reprogramming efficiencies when using this compound in combination with other factors versus the traditional method employing exogenous OCT4. These values are illustrative and can vary depending on the fibroblast line and experimental conditions.
| Reprogramming Cocktail | Method | Target Cells | Expected Reprogramming Efficiency (%) |
| Exogenous OSKM (OCT4, SOX2, KLF4, c-MYC) | Lentiviral Transduction | Human Dermal Fibroblasts | 0.01 - 0.1 |
| This compound + SKML (SOX2, KLF4, c-MYC, LIN28) | Lentiviral Transduction + Small Molecule | Human Dermal Fibroblasts | 0.1 - 1.0 (and potentially higher) |
Note: The efficiency of this compound-mediated reprogramming is reported to be enhanced compared to traditional methods. The exact fold increase can be cell-type and protocol-dependent.
Table 2: Pluripotency Marker Expression Analysis
This table summarizes the expected outcomes of pluripotency marker analysis in iPSCs generated using the this compound protocol.
| Pluripotency Marker | Analysis Method | Expected Result in this compound-iPSCs |
| Endogenous OCT4 | RT-qPCR, Immunofluorescence | Positive |
| NANOG | RT-qPCR, Immunofluorescence | Positive |
| SOX2 | RT-qPCR, Immunofluorescence | Positive |
| SSEA-4 | Flow Cytometry, Immunofluorescence | Positive |
| TRA-1-60 | Flow Cytometry, Immunofluorescence | Positive |
| Alkaline Phosphatase | Staining | Positive |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the entire contents of the vial in sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Aliquotting: Vortex the vial for 10-20 seconds to ensure the powder is completely dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to six months.
Protocol 2: Reprogramming of Human Fibroblasts Using this compound
This protocol describes the generation of iPSCs from human dermal fibroblasts by replacing exogenous OCT4 with this compound.
Materials:
-
Human dermal fibroblasts
-
Lentiviral vectors encoding SOX2, KLF4, c-MYC, and LIN28
-
This compound (10 mM stock in DMSO)
-
Fibroblast culture medium (e.g., DMEM with 10% FBS)
-
iPSC reprogramming medium (e.g., KnockOut DMEM/F12 supplemented with Serum Replacement, NEAA, GlutaMAX, 2-Mercaptoethanol, and bFGF)
-
Polybrene
-
Gelatin-coated or Matrigel-coated cell culture plates
-
Sterile cell culture consumables
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts onto gelatin-coated 6-well plates at a density of 5 x 104 cells per well in fibroblast culture medium. Culture overnight at 37°C and 5% CO2.
-
Lentiviral Transduction: On the following day, replace the medium with fresh fibroblast medium containing polybrene (final concentration 4-8 µg/mL). Add the lentiviruses encoding SOX2, KLF4, c-MYC, and LIN28 (SKML) to the cells. Incubate for 24 hours.
-
Initiation of Reprogramming: After 24 hours of transduction, replace the medium with iPSC reprogramming medium.
-
This compound Treatment: Supplement the iPSC reprogramming medium with this compound at a final concentration of 1-10 µM. Note: The optimal concentration of this compound should be determined empirically for each cell line.
-
Medium Changes: Change the iPSC reprogramming medium supplemented with fresh this compound every other day.
-
Monitoring for iPSC Colonies: Monitor the cells for morphological changes. The first iPSC-like colonies are expected to appear between days 10 and 20 post-transduction.
-
Colony Picking and Expansion: Once iPSC colonies reach a suitable size, manually pick them and transfer them to new Matrigel-coated plates for expansion in iPSC maintenance medium.
Protocol 3: Characterization of this compound-Generated iPSCs
1. Alkaline Phosphatase Staining:
-
Fix the iPSC colonies with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain for alkaline phosphatase activity using a commercially available kit according to the manufacturer's instructions.
-
Observe the colonies under a microscope. Pluripotent colonies will stain red or purple.
2. Immunofluorescence Staining for Pluripotency Markers:
-
Fix iPSC colonies as described above.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against OCT4, NANOG, SOX2, SSEA-4, and TRA-1-60 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
3. RT-qPCR for Endogenous Pluripotency Gene Expression:
-
Isolate total RNA from the this compound-generated iPSCs and a control fibroblast cell line.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for endogenous OCT4, NANOG, and SOX2. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression levels to confirm the upregulation of pluripotency-associated genes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced endogenous OCT4 expression.
Experimental Workflow Diagram
Caption: Workflow for iPSC generation using this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low reprogramming efficiency | Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration (e.g., 0.5 - 20 µM). |
| Low viral transduction efficiency | Optimize lentiviral transduction protocol (e.g., polybrene concentration, MOI). | |
| Poor fibroblast quality | Use early passage fibroblasts. | |
| iPSC colonies differentiate | Incomplete reprogramming | Extend the duration of this compound treatment. Ensure consistent daily medium changes. |
| Suboptimal culture conditions | Use high-quality reprogramming and maintenance media and reagents. | |
| Cell toxicity | This compound or DMSO concentration too high | Lower the concentration of this compound. Ensure the final DMSO concentration is below 0.1%. |
Conclusion
The small molecule this compound represents a significant advancement in the field of iPSC generation, offering a safer and potentially more efficient method for inducing pluripotency by activating the endogenous OCT4 gene. The protocols and information provided in these application notes serve as a comprehensive resource for researchers and professionals seeking to incorporate this innovative technology into their workflows for basic research, disease modeling, and the development of novel cell-based therapies.
References
Optimal Concentration of O4I4 for Cell Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O4I4 is a novel, metabolically stable small molecule that functions as an endogenous inducer of Octamer-binding transcription factor 4 (OCT4)[1]. OCT4 is a master regulator of pluripotency and has significant implications in regenerative medicine, anti-aging research, and cancer therapy[2][3]. This compound has been shown to activate OCT4 and its associated signaling pathways in various cell lines and has demonstrated the ability to replace exogenous OCT4 in the generation of human induced pluripotent stem cells (iPSCs)[1]. Furthermore, studies in Caenorhabditis elegans and Drosophila have indicated that this compound can extend lifespan, highlighting its potential in rejuvenation therapies[2].
These application notes provide a comprehensive guide for researchers on determining and utilizing the optimal concentration of this compound for cell treatment. The document includes a summary of the known effects of this compound, detailed protocols for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Summary
Due to the novelty of this compound, comprehensive public data on its dose-dependent effects across a wide range of cell types is still emerging. The primary literature describes its efficacy in inducing OCT4 expression, but detailed dose-response curves, EC50, and IC50 values are not extensively published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and experimental context.
Table 1: General Concentration Ranges for OCT4-Inducing Compounds
| Compound Class | Typical Concentration Range | Notes |
| Small Molecule OCT4 Inducers | 10 nM - 10 µM | The optimal concentration is highly cell-type and context-dependent. |
| This compound (preliminary) | Not explicitly defined in public literature | Researchers should perform a dose-response analysis starting from nanomolar to low micromolar concentrations. |
Table 2: Key Parameters to Determine for this compound Treatment
| Parameter | Description | Recommended Assay |
| EC50 (Half-maximal Effective Concentration) | The concentration of this compound that induces a response halfway between the baseline and maximum effect. | Luciferase Reporter Assay (for OCT4 promoter activity), qPCR or Western Blot (for OCT4 expression). |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of this compound that inhibits a specific biological process by 50%. | Cell Viability Assays (e.g., MTT, XTT) to assess cytotoxicity at higher concentrations. |
| Optimal Concentration for OCT4 Induction | The concentration that yields the highest level of OCT4 expression with minimal cytotoxicity. | Dose-response study measuring both OCT4 expression and cell viability. |
| Optimal Treatment Duration | The length of time this compound treatment is required to achieve the desired effect. | Time-course experiment measuring OCT4 expression at different time points. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[4]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve. The optimal concentration for further experiments should be well below the IC50 value.
-
Protocol 2: Quantification of OCT4 Expression by Quantitative PCR (qPCR)
This protocol describes how to measure the induction of endogenous OCT4 mRNA expression following this compound treatment.
Materials:
-
Cells treated with this compound at various concentrations (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for OCT4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for OCT4 and the housekeeping gene.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative expression of OCT4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Plot the fold change in OCT4 expression against the this compound concentration.
-
Visualization of Pathways and Workflows
OCT4 Signaling Pathway
The following diagram illustrates the central role of OCT4 in the pluripotency network and some of its key downstream targets and interacting partners. This compound acts as an upstream activator of endogenous OCT4 expression.
Caption: Simplified OCT4 signaling pathway activated by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
This diagram outlines the logical flow of experiments to identify the optimal working concentration of this compound.
Caption: Workflow for this compound concentration optimization.
Conclusion
The small molecule this compound presents a promising tool for inducing endogenous OCT4 expression, with potential applications in a wide range of research areas. Determining the optimal concentration of this compound is a critical first step for any experimental design. By following the protocols and workflow outlined in these application notes, researchers can systematically identify a concentration that maximizes OCT4 induction while minimizing cytotoxic effects, thereby ensuring the validity and reproducibility of their results. As research on this compound progresses, more specific quantitative data will likely become available, further refining these recommendations.
References
O4I4: Application Notes and Protocols for Cellular Reprogramming and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O4I4 is a small molecule inducer of endogenous Octamer-binding transcription factor 4 (OCT4), a key regulator of pluripotency. This compound has emerged as a valuable tool in regenerative medicine and developmental biology research. Notably, this compound can replace the need for exogenous OCT4 in the generation of induced pluripotent stem cells (iPSCs), thereby simplifying reprogramming protocols and reducing the risks associated with viral transduction of transcription factors. This document provides detailed application notes and protocols for the use of this compound in experimental settings, with a focus on its solubility, preparation, and application in cellular reprogramming.
Physicochemical and Solubility Data
Proper dissolution and storage of this compound are critical for maintaining its biological activity. The following table summarizes its key properties and solubility.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂S |
| Molecular Weight | 260.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and EtOH |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 260.4 g/mol * Volume (L) * 1000 mg/g For 1 mL (0.001 L) of 10 mM stock solution, the required mass is 2.604 mg.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (37°C) may be applied to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize cytotoxicity.
Protocol for Reprogramming Human Fibroblasts into iPSCs using this compound and a CSKML Cocktail
This protocol outlines the use of this compound in combination with a cocktail of other reprogramming factors (SOX2, KLF4, c-MYC, and LIN28; referred to as CSKML) to generate iPSCs from human fibroblasts without the need for exogenous OCT4.[1]
Cell Culture Media:
-
Fibroblast Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids (NEAA), and 1x Penicillin-Streptomycin.
-
iPSC Reprogramming Medium: KnockOut DMEM/F12 supplemented with 20% KnockOut Serum Replacement (KSR), 1x NEAA, 1x GlutaMAX, 0.1 mM β-mercaptoethanol, and basic Fibroblast Growth Factor (bFGF; 10 ng/mL).
Workflow:
References
Application Notes and Protocols for O4I4 in Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular reprogramming, the conversion of somatic cells into a pluripotent state, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) is typically achieved by the forced expression of a set of transcription factors known as Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC). However, the use of integrating viral vectors for the delivery of these factors raises safety concerns for clinical applications.
Recent advancements have focused on the use of small molecules to replace or supplement the core transcription factors, offering a safer and more controlled reprogramming process. O4I4 is a next-generation, metabolically stable small molecule capable of inducing endogenous OCT4 expression. In combination with a cocktail of other transcription factors, this compound facilitates the reprogramming of human fibroblasts into iPSCs without the need for exogenous OCT4 expression, a critical step towards generating clinically-relevant iPSCs.
These application notes provide a comprehensive overview of the use of this compound in cellular reprogramming, including a detailed, representative protocol for the generation of iPSCs from human fibroblasts, a summary of relevant quantitative data, and a visualization of the key signaling pathways involved in the induction and maintenance of pluripotency.
Data Presentation
The following tables summarize the key components and a representative timeline for cellular reprogramming of human fibroblasts using this compound in combination with the CSKML transcription factor cocktail (SOX2, KLF4, c-MYC, and LIN28).
Table 1: Key Components for this compound-mediated Cellular Reprogramming
| Component | Description | Recommended Concentration/Titer |
| Human Fibroblasts | Primary human dermal or lung fibroblasts (low passage) | N/A |
| This compound | Small molecule inducer of endogenous OCT4 | 1-10 µM (optimization recommended) |
| CSKML Lentiviruses | Lentiviral vectors expressing SOX2, KLF4, c-MYC, and LIN28 | >1 x 10^8 TU/mL |
| Fibroblast Medium | DMEM, 10% FBS, 1x Penicillin-Streptomycin | N/A |
| Reprogramming Medium | KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% NEAA, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF | N/A |
| iPSC Medium | mTeSR1 or E8 medium | N/A |
Table 2: Representative Timeline for this compound-mediated Cellular Reprogramming
| Day(s) | Procedure | Key Observations |
| -2 | Seed human fibroblasts | Cells should be at 50-70% confluency on the day of transduction. |
| 0 | Transduce with CSKML lentiviruses | |
| 1 | Replace with fresh fibroblast medium | |
| 2 | Start this compound treatment in reprogramming medium | Medium change every other day. |
| 7-14 | Appearance of small cell clumps | Morphological changes indicating the start of reprogramming. |
| 14-21 | Emergence of iPSC-like colonies | Colonies with defined borders and typical ESC-like morphology. |
| 21-28 | Pick and expand iPSC colonies | Transfer to iPSC medium on feeder cells or feeder-free matrix. |
| >28 | Characterization of iPSCs | Pluripotency marker expression, teratoma formation, etc. |
Experimental Protocols
This section provides a detailed, representative protocol for the generation of human iPSCs using this compound and the CSKML lentiviral cocktail. Note: As the precise, published optimal duration of this compound treatment is not available, the following protocol is based on typical iPSC reprogramming timelines and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Reprogramming of Human Fibroblasts with this compound and CSKML Lentiviruses
Materials:
-
Human dermal or lung fibroblasts (passage < 8)
-
Fibroblast medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)
-
Lentiviral particles for SOX2, KLF4, c-MYC, and LIN28
-
Polybrene
-
This compound (stock solution in DMSO)
-
Reprogramming Medium (KnockOut DMEM/F12, 20% KSR, 1% NEAA, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF)
-
iPSC Medium (mTeSR1 or E8)
-
Matrigel or MEF feeder cells
-
6-well plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Two days before transduction, seed 1 x 10^5 human fibroblasts per well of a 6-well plate in fibroblast medium.
-
Incubate at 37°C, 5% CO2. Cells should be approximately 60-70% confluent on the day of transduction.
-
-
Lentiviral Transduction:
-
On Day 0, prepare the lentiviral cocktail containing SOX2, KLF4, c-MYC, and LIN28 viruses at an appropriate multiplicity of infection (MOI).
-
Add polybrene to the viral cocktail to a final concentration of 4-8 µg/mL.
-
Aspirate the medium from the fibroblasts and add the viral cocktail.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Post-Transduction and this compound Treatment:
-
On Day 1, remove the viral supernatant and replace it with fresh fibroblast medium.
-
On Day 2, aspirate the fibroblast medium and replace it with reprogramming medium supplemented with this compound (e.g., 5 µM).
-
Change the medium every other day with fresh reprogramming medium containing this compound.
-
-
Monitoring Reprogramming and Colony Formation:
-
From Day 7 onwards, monitor the cells for morphological changes. The appearance of small, tightly packed cell clusters is an early sign of reprogramming.
-
Between Days 14 and 21, iPSC-like colonies with distinct borders and a high nucleus-to-cytoplasm ratio should become visible.
-
-
iPSC Colony Isolation and Expansion:
-
Around Day 21-28, when iPSC colonies are large enough, manually pick the colonies with a pipette tip.
-
Transfer the colonies to a new plate coated with Matrigel or containing MEF feeder cells, and culture in iPSC medium.
-
Continue to expand the iPSC lines for further characterization.
-
Protocol 2: Characterization of Generated iPSCs
-
Morphology:
-
Verify that the iPSC colonies exhibit the characteristic morphology of human embryonic stem cells (hESCs), including a high nucleus-to-cytoplasm ratio, prominent nucleoli, and well-defined borders.
-
-
Pluripotency Marker Expression:
-
Perform immunocytochemistry or flow cytometry to confirm the expression of pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.
-
-
In Vitro Differentiation:
-
Induce differentiation into the three germ layers (ectoderm, mesoderm, and endoderm) using established protocols (e.g., embryoid body formation).
-
Confirm the presence of lineage-specific markers by immunocytochemistry or RT-qPCR.
-
-
Teratoma Formation:
-
For a definitive assessment of pluripotency, inject the iPSCs into immunocompromised mice and assess for the formation of teratomas containing tissues from all three germ layers.
-
-
Karyotyping:
-
Perform G-banding analysis to ensure the generated iPSCs have a normal karyotype.
-
Signaling Pathways and Visualizations
Cellular reprogramming is a complex process involving the modulation of multiple signaling pathways. This compound, by inducing endogenous OCT4, taps (B36270) into the core pluripotency network. The CSKML factors also influence key cellular pathways. The following diagrams, created using Graphviz, illustrate some of the critical signaling pathways involved in establishing and maintaining pluripotency.
Caption: The JAK/STAT3 signaling pathway is crucial for maintaining pluripotency.[1][2][3][4]
Caption: The Wnt/β-catenin pathway plays a significant role in promoting iPSC generation.[5][6][7][8][9]
Caption: Inhibition of the TGF-β signaling pathway can enhance reprogramming efficiency.[10][11][12][13][14][15]
Caption: The Hippo signaling pathway acts as a barrier to cellular reprogramming.[16][17][18][19][20]
Caption: Experimental workflow for this compound-mediated cellular reprogramming.
Disclaimer
The provided protocols and timelines are intended as a guide for research purposes only. Optimization of this compound concentration, treatment duration, and other experimental parameters is highly recommended for achieving efficient and robust cellular reprogramming. The information presented here is based on currently available scientific literature and should be used in conjunction with a thorough understanding of cellular reprogramming techniques.
References
- 1. Jak/Stat3 signaling promotes somatic cell reprogramming by epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 modulates reprogramming efficiency of human somatic cells; insights from autosomal dominant Hyper IgE syndrome caused by STAT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Induced Pluripotent Stem (iPS) Cell Induction by Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stage-specific regulation of reprogramming to iPSCs by Wnt signaling and Tcf proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling promotes reprogramming of somatic cells to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling in Stem Cell Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
- 13. New progress in roles of TGF-β signaling crosstalks in cellular functions, immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. HIPPO signaling resolves embryonic cell fate conflicts during establishment of pluripotency in vivo | eLife [elifesciences.org]
- 18. Transcriptional analysis of pluripotency reveals the Hippo pathway as a barrier to reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIPPO signaling resolves embryonic cell fate conflicts during establishment of pluripotency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for O4I4: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O4I4 is a metabolically stable, next-generation small molecule inducer of endogenous Octamer-binding transcription factor 4 (OCT4).[1] OCT4 is a critical transcription factor for maintaining pluripotency and self-renewal in embryonic stem cells. This compound provides a powerful tool for cellular reprogramming and regenerative medicine research by activating the expression of the endogenous OCT4 gene. This allows for the generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as human fibroblasts, without the need for viral transduction of the OCT4 gene. When used in combination with a cocktail of other transcription factors (SOX2, KLF4, MYC, and LIN28; referred to as CSKML), this compound has been shown to successfully reprogram human fibroblasts into a stable and authentic pluripotent state.[1]
These application notes provide a comprehensive guide for the in vitro use of this compound, including protocols for cell culture, induction of OCT4 expression, generation of iPSCs, and analysis of downstream effects.
Biochemical Properties and Mechanism of Action
This compound is a chemical compound that activates the endogenous OCT4 gene and its associated signaling pathways in various cell lines.[1] While the precise molecular mechanism of this compound is not fully elucidated in the publicly available literature, it is understood to function as an inducer of endogenous OCT4 expression. This induction is a key step in the reprogramming of somatic cells to a pluripotent state.
The activation of endogenous OCT4 by this compound circumvents the issues associated with the use of exogenous OCT4, such as insertional mutagenesis and incomplete reprogramming. OCT4 itself is a master regulator of pluripotency and is involved in multiple signaling pathways, including the STAT3 and PI3K/AKT pathways, which are crucial for maintaining the pluripotent state.
Data Presentation
Table 1: General Properties of this compound
| Property | Description | Reference |
| Chemical Name | 4-tert-Butyl-N-(2,3-dimethylphenyl)thiazol-2-amine | N/A |
| Molecular Formula | C₁₅H₂₀N₂S | N/A |
| Molecular Weight | 260.4 g/mol | N/A |
| Function | Inducer of endogenous OCT4 expression | [1] |
| Applications | Generation of human induced pluripotent stem cells (iPSCs) without exogenous OCT4 | [1] |
| Solubility | Soluble in DMSO and EtOH | N/A |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Optimal concentration should be determined empirically through a dose-response experiment for each cell type. |
| EC₅₀ | Not yet reported | To be determined by the end-user through dose-response analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Induction of Endogenous OCT4 in Human Fibroblasts
This protocol describes the general procedure for treating human fibroblasts with this compound to induce OCT4 expression.
-
Cell Seeding:
-
Culture human dermal fibroblasts in a suitable fibroblast medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Seed the fibroblasts onto tissue culture plates at a density of 5 x 10³ to 1 x 10⁴ cells/cm².
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh fibroblast medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Analysis of OCT4 Expression:
-
After the incubation period, assess the induction of OCT4 expression using methods such as quantitative real-time PCR (qRT-PCR) or immunofluorescence staining (see Protocols 4 and 5).
-
Protocol 3: Generation of iPSCs from Human Fibroblasts using this compound and CSKML
This protocol outlines the steps for reprogramming human fibroblasts into iPSCs using this compound in combination with the CSKML transcription factor cocktail (SOX2, KLF4, MYC, and LIN28).
-
Preparation of Fibroblasts:
-
Culture and expand human fibroblasts as described in Protocol 2.
-
-
Transduction with CSKML:
-
Introduce the CSKML transcription factors into the fibroblasts using a non-integrating delivery system such as Sendai virus or synthetic mRNA. Follow the manufacturer's protocol for the chosen delivery method.
-
-
This compound and Reprogramming Medium:
-
Two days post-transduction, switch the culture medium to a reprogramming medium (e.g., KnockOut DMEM/F12 supplemented with Serum Replacement, non-essential amino acids, L-glutamine, β-mercaptoethanol, and bFGF).
-
Supplement the reprogramming medium with this compound at the predetermined optimal concentration.
-
Change the medium every 1-2 days.
-
-
Monitoring and iPSC Colony Formation:
-
Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, three-dimensional colonies.
-
iPSC colonies are expected to appear within 2-4 weeks.
-
-
iPSC Colony Isolation and Expansion:
-
Once iPSC colonies are well-formed, manually pick the colonies and transfer them to a new plate coated with Matrigel or vitronectin for expansion in a suitable iPSC maintenance medium (e.g., mTeSR™1 or Essential 8™).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for OCT4 Expression
-
RNA Isolation:
-
Lyse the this compound-treated and control cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for human OCT4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Human OCT4 Forward Primer: 5'-GACAACAATGAGAACCTTCAGGAGA-3'
-
Human OCT4 Reverse Primer: 5'-CTGGCGCCGGTTACAGAACCA-3'
-
Set up the reaction in a real-time PCR system and run a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of OCT4 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the untreated control.
-
Protocol 5: Immunofluorescence Staining for OCT4 Protein
-
Cell Fixation and Permeabilization:
-
Culture cells on glass coverslips.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against OCT4 (e.g., rabbit anti-OCT4) diluted in the blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the fluorescence using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound in inducing endogenous OCT4 expression.
Caption: Experimental workflow for generating iPSCs using this compound and the CSKML cocktail.
Caption: Putative signaling pathways activated downstream of this compound-induced OCT4 expression.
References
O4I4 Application in Anti-Aging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O4I4 is a novel small molecule compound that has garnered significant interest in the field of regenerative medicine and anti-aging research. It functions as an inducer of endogenous Octamer-binding transcription factor 4 (OCT4), a key pluripotency factor that is typically active in embryonic stem cells.[1][2][3] The ability of this compound to reactivate the expression of OCT4 in somatic cells suggests a potential for cellular rejuvenation and reversal of age-related cellular phenotypes.[2][3] This document provides an overview of the application of this compound in anti-aging studies, including its proposed mechanism of action, protocols for assessing its effects on cellular senescence, and a summary of its reported effects on lifespan in model organisms.
Mechanism of Action
The primary mechanism of action of this compound in an anti-aging context is through the induction of endogenous OCT4 expression.[1][2] OCT4 plays a crucial role in maintaining the pluripotency and self-renewal of stem cells. As organisms age, the expression of OCT4 is silenced in most somatic tissues.[4] The reactivation of OCT4 by this compound is believed to initiate a cascade of events that contribute to a more youthful cellular state. This includes:
-
Epigenetic Reprogramming: OCT4 is a pioneer transcription factor that can remodel the epigenetic landscape of a cell, making the chromatin more accessible and potentially resetting age-associated epigenetic marks.[2]
-
Reversal of Cellular Senescence: By modulating the expression of cell cycle regulators, OCT4 can help to overcome cellular senescence, a state of irreversible cell cycle arrest that contributes to aging.[5][6][7] Specifically, OCT4 has been shown to be inversely correlated with the expression of the senescence marker p16INK4A and can downregulate the cell cycle inhibitor p21.[3][8][9]
Data Presentation
While specific quantitative data on the effects of this compound from peer-reviewed publications are not extensively available, preliminary studies have shown promising results in model organisms. The tables below summarize the reported qualitative effects.
Table 1: Effect of this compound on Lifespan in Model Organisms
| Model Organism | Reported Effect on Lifespan | Reference |
| Caenorhabditis elegans | Extended Lifespan | [1][3] |
| Drosophila melanogaster | Extended Lifespan | [1][3] |
Table 2: Effect of OCT4 Induction on Cellular Senescence Markers
| Senescence Marker | Effect of Increased OCT4 Expression | Reference |
| Senescence-Associated β-Galactosidase (SA-β-gal) | Reduction in activity | [3][10] |
| p16INK4a | Decreased expression | [3][5][11] |
| p21 | Decreased expression | [5][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-aging effects of this compound.
Protocol 1: Assessment of Cellular Senescence Reversal in Human Fibroblasts
This protocol describes how to treat human fibroblasts with this compound and assess for markers of cellular senescence.
1. Cell Culture and this compound Treatment:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induce senescence by serial passaging until cells exhibit a senescent morphology (enlarged, flattened) and cease to proliferate.
-
Treat senescent fibroblasts with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 7-14 days). The optimal concentration and duration should be determined empirically.
2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
After this compound treatment, wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash cells twice with PBS.
-
Prepare the SA-β-gal staining solution: 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate cells with the staining solution at 37°C overnight in a dry incubator (no CO2).
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells in at least five random fields of view for each treatment condition.
3. Immunofluorescence for p16INK4a:
-
Grow cells on glass coverslips and treat with this compound as described above.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against p16INK4a overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the intensity of p16INK4a staining per cell.
Protocol 2: Lifespan Analysis in Caenorhabditis elegans
This protocol outlines the methodology for assessing the effect of this compound on the lifespan of the nematode C. elegans.
1. Worm Maintenance and this compound Administration:
-
Maintain wild-type N2 C. elegans on nematode growth medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.
-
Prepare NGM plates containing a range of concentrations of this compound or a vehicle control. The this compound should be added to the molten agar (B569324) before pouring the plates.
-
Synchronize a population of worms by bleaching and hatching the eggs in M9 buffer.
-
Transfer L1-stage larvae to the this compound-containing or control plates.
2. Lifespan Assay:
-
Starting from the first day of adulthood, transfer the worms to fresh plates every other day to separate them from their progeny.
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Censor worms that crawl off the plate, have a "bagging" phenotype (internal hatching of progeny), or die from desiccation on the wall of the plate.
-
Continue scoring until all worms have died.
-
Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound significantly extends lifespan.
Signaling Pathways and Visualizations
The anti-aging effects of this compound are likely mediated through the activation of signaling pathways downstream of OCT4. These pathways are integral to maintaining a youthful cellular state and reversing senescence.
Caption: Proposed mechanism of this compound in promoting cellular rejuvenation.
The experimental workflow for assessing the anti-aging properties of this compound can be visualized as follows:
Caption: Experimental workflow for this compound anti-aging studies.
The logical relationship for the reversal of cellular senescence by this compound can be depicted as:
Caption: Logical pathway for this compound-mediated senescence reversal.
Conclusion
This compound represents a promising small molecule for anti-aging research due to its ability to induce endogenous OCT4 expression. While further studies are needed to quantify its effects and elucidate the precise signaling pathways involved, the provided protocols and conceptual frameworks offer a solid foundation for researchers to investigate the potential of this compound as a therapeutic agent for age-related decline. The ability to reverse cellular senescence and extend lifespan in model organisms positions this compound as a valuable tool in the development of novel anti-aging interventions.
References
- 1. Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms, pathways and strategies for rejuvenation through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing p16INK4a expression decreases forebrain progenitors and neurogenesis during ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buckinstitute.org [buckinstitute.org]
- 7. In Vivo Amelioration of Age-Associated Hallmarks by Partial Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Cellular Senescence in Culture and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different dietary restriction regimens extend lifespan by both independent and overlapping genetic pathways in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways activated and regulated by stem cell-derived exosome therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced Expression of p16INK4a Inhibits Both CDK4- and CDK2-Associated Kinase Activity by Reassortment of Cyclin-CDK-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Generating Chemically Induced Pluripotent Stem Cells with O4I4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) has traditionally relied on the viral transduction of key transcription factors, a method that carries inherent risks associated with genomic integration. Chemical induction of pluripotency offers a promising alternative, providing a safer and more controlled reprogramming process. This document provides detailed application notes and protocols for the generation of chemically induced pluripotent stem cells (ciPSCs) from human fibroblasts using the small molecule cocktail O4I4 in combination with a defined set of transcription factors.
This compound is a metabolically stable analog of OAC1, a compound identified through high-throughput screening for its ability to activate the endogenous expression of the pluripotency master regulator, OCT4. By activating the cell's own OCT4 gene, this compound, when used with a cocktail of other small molecules and a minimal set of transcription factors (SOX2, KLF4, c-MYC, and LIN28 - collectively known as CSKML), can reprogram somatic cells into a pluripotent state without the need for exogenous OCT4 expression. This method has been shown to produce stable and authentic pluripotent stem cells with an efficiency of approximately 0.02%.[1]
These protocols are intended for researchers in academia and industry who are looking to adopt a chemically-driven reprogramming methodology for applications in disease modeling, drug discovery, and regenerative medicine.
Data Presentation
Table 1: Quantitative Data Summary for this compound-mediated ciPSC Generation
| Parameter | Value | Source |
| Starting Cell Type | Human Fibroblasts | [2] |
| Reprogramming Factors | This compound + CSKML (SOX2, KLF4, c-MYC, LIN28) | [2] |
| Reprogramming Efficiency | ~0.02% (thirty colonies from 1.5 x 10^5 cells) | [1] |
| Time to ciPSC Colony Appearance | Approximately 3-4 days earlier than standard 4F | [1] |
| Key Small Molecule | This compound (Endogenous OCT4 Inducer) | [2] |
Signaling Pathways and Experimental Workflow
This compound-Mediated Endogenous OCT4 Activation Pathway
This compound functions by activating the endogenous expression of OCT4 and its associated signaling pathways. This process is believed to involve the upregulation of the core pluripotency network, including NANOG and SOX2, as well as the epigenetic modifier TET1, which is involved in DNA demethylation. The activation of this triad (B1167595) is crucial for initiating and establishing the pluripotent state.
Caption: this compound activates endogenous pluripotency gene expression.
Experimental Workflow for ciPSC Generation
The following diagram outlines the key stages in the generation of chemically induced pluripotent stem cells using the this compound and CSKML cocktail. The process begins with the seeding of human fibroblasts, followed by transduction with the CSKML factors, and subsequent culture in a specialized reprogramming medium containing this compound.
Caption: Workflow for generating ciPSCs with this compound and CSKML.
Experimental Protocols
Materials and Reagents
-
Human dermal fibroblasts
-
Fibroblast medium: DMEM high glucose, 10% FBS, 1% Penicillin-Streptomycin, 1% Non-essential amino acids
-
Lentiviral vectors for SOX2, KLF4, c-MYC, and LIN28
-
Polybrene
-
Reprogramming medium: KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% GlutaMAX, 1% Non-essential amino acids, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF
-
This compound small molecule (prepare stock solution in DMSO)
-
Matrigel or Geltrex
-
PSC culture medium (e.g., mTeSR1 or E8)
-
Reagents for ciPSC characterization (e.g., antibodies for immunocytochemistry, PCR primers for pluripotency markers)
Protocol for Generating ciPSCs from Human Fibroblasts
Day -1: Seeding of Fibroblasts
-
Coat a 6-well plate with Matrigel or Geltrex according to the manufacturer's instructions.
-
Thaw and plate human fibroblasts at a density of 5 x 10^4 cells per well in fibroblast medium.
-
Incubate overnight at 37°C, 5% CO2.
Day 0: Lentiviral Transduction
-
Prepare the lentiviral cocktail containing SOX2, KLF4, c-MYC, and LIN28 viruses.
-
Aspirate the medium from the fibroblasts and add fresh fibroblast medium containing 8 µg/mL polybrene.
-
Add the lentiviral cocktail to the cells.
-
Incubate overnight at 37°C, 5% CO2.
Day 1: Medium Change
-
Aspirate the virus-containing medium and wash the cells once with PBS.
-
Add fresh fibroblast medium to each well.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Induction of Reprogramming
-
Aspirate the fibroblast medium.
-
Add reprogramming medium supplemented with this compound to each well. The optimal concentration of this compound should be determined empirically, but a starting concentration in the range of 1-10 µM can be used based on related compounds.
-
Incubate at 37°C, 5% CO2.
Day 3 onwards: Maintenance of Reprogramming Culture
-
Perform a daily full medium change with fresh reprogramming medium containing this compound.
-
Monitor the cells daily for morphological changes.
~Day 10-15: Emergence of ciPSC Colonies
-
Observe the plates for the appearance of colonies with embryonic stem cell-like morphology (compact, well-defined borders, and high nucleus-to-cytoplasm ratio).
~Day 20-25: Picking and Expansion of ciPSC Colonies
-
Once colonies are large enough, they can be manually picked and transferred to a new Matrigel-coated plate with PSC culture medium.
-
Expand the ciPSC clones for further characterization.
Characterization of ciPSCs
It is essential to thoroughly characterize the generated ciPSC lines to confirm their pluripotency and genomic stability.
1. Morphological Assessment:
-
ciPSCs should exhibit a morphology typical of human pluripotent stem cells, with compact colonies, a high nucleus-to-cytoplasm ratio, and prominent nucleoli.
2. Expression of Pluripotency Markers:
-
Immunocytochemistry: Stain for key pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.
-
Quantitative RT-PCR: Analyze the expression levels of endogenous pluripotency genes (OCT4, SOX2, NANOG) and confirm the silencing of the exogenous transgenes.
3. In Vitro and In Vivo Differentiation Potential:
-
Embryoid Body (EB) Formation: Allow ciPSCs to form EBs in suspension culture and then plate them to assess their spontaneous differentiation into derivatives of the three germ layers (ectoderm, mesoderm, and endoderm) by staining for lineage-specific markers (e.g., β-III tubulin, α-smooth muscle actin, and α-fetoprotein).
-
Teratoma Formation: For a definitive assessment of pluripotency, inject ciPSCs into immunodeficient mice and analyze the resulting teratomas for the presence of tissues from all three germ layers.
4. Genomic Integrity:
-
Karyotyping: Perform G-banding analysis to ensure the ciPSCs have a normal chromosomal complement.
Conclusion
The use of the small molecule this compound in combination with a minimal set of transcription factors provides an effective and reproducible method for generating human ciPSCs without the need for exogenous OCT4. This approach reduces the risk of genomic integration associated with viral vectors and offers a more controlled means of inducing pluripotency. The protocols and data presented here provide a comprehensive guide for researchers to implement this advanced reprogramming technology in their own laboratories for a wide range of applications in stem cell research and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing OCT4 Expression for Maximum Pluripotency Induction
Welcome to the technical support center for pluripotency induction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing OCT4 expression for maximal pluripotency induction.
Frequently Asked Questions (FAQs)
Q1: What is the role of OCT4 in pluripotency induction?
A1: OCT4 is a master transcription factor that is central to the regulatory circuitry governing pluripotency.[1][2][3] It is essential for the establishment and maintenance of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[2][3][4] OCT4 works in a complex with other key factors, such as SOX2 and NANOG, to activate pluripotency-associated genes while simultaneously repressing genes that promote differentiation.[2][5][6][7] The precise expression level of OCT4 is critical, as both insufficient and excessive levels can lead to differentiation into different lineages.[4][8]
Q2: Why is the concentration or expression level of OCT4 so critical?
A2: The function of OCT4 is highly dose-dependent. A specific, optimal level of OCT4 is required to successfully initiate and establish pluripotency.[9][10]
-
Too low expression: Insufficient OCT4 levels will fail to activate the necessary pluripotency network and may result in differentiation towards the trophectoderm lineage or a failure to reprogram altogether.[4][11]
-
Too high expression: Overexpression of OCT4 can also be detrimental, often leading to differentiation towards primitive endoderm and mesoderm.[4][8] Therefore, achieving a "Goldilocks" level of OCT4 expression is paramount for efficient and successful iPSC generation.
Q3: Can OCT4 alone induce pluripotency?
A3: While OCT4 is a cornerstone of reprogramming, it is generally not sufficient on its own to reprogram somatic cells like fibroblasts.[10] However, in certain cell types that endogenously express other key factors (like SOX2 and c-MYC), such as neural stem cells, OCT4 alone has been shown to be sufficient for iPSC generation.[12] More commonly, OCT4 is used in combination with other transcription factors (e.g., SOX2, KLF4, c-MYC) or with small molecule cocktails that can replace the function of these other factors.[8][12][13]
Q4: What are the common methods for delivering OCT4 into cells for reprogramming?
A4: The two most prevalent methods for introducing OCT4 and other reprogramming factors into somatic cells are:
-
Lentiviral Transduction: This method uses replication-incompetent viruses to deliver the OCT4 gene into the host cell's genome. It is highly efficient but carries the risk of random genomic integration, which can lead to mutagenesis.[14]
-
Episomal Vectors: These are non-integrating plasmids that are introduced into cells, typically via electroporation.[14][15][16] They replicate within the cell and are gradually lost over time, resulting in transgene-free iPSCs, which is a significant advantage for clinical applications.[14][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during iPSC generation experiments focused on OCT4 optimization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No iPSC Colony Formation | 1. Suboptimal OCT4 Expression: OCT4 levels may be too low to initiate reprogramming.[10] 2. Low Transduction/Transfection Efficiency: The delivery method for OCT4 may not be efficient for your target cell type.[17] 3. Poor Cell Health: Target cells may be unhealthy, senescent, or contaminated.[17] 4. Incorrect Cell Density: Cell plating density can impact reprogramming efficiency.[16] | 1. Optimize OCT4 Delivery: If using viral vectors, try increasing the Multiplicity of Infection (MOI). If using episomal vectors, optimize the amount of plasmid DNA and electroporation parameters.[16][17] Consider using an inducible expression system (e.g., doxycycline-inducible) to titrate OCT4 levels more precisely.[13][18] 2. Improve Delivery Protocol: For lentivirus, consider using a transduction enhancer like Polybrene.[19] For episomal vectors, ensure you are using a transfection system optimized for your specific fibroblasts.[15] 3. Use Healthy Cells: Start with low-passage, healthy, and rapidly dividing cells. Always test for mycoplasma contamination.[14][17] 4. Optimize Plating Density: Perform a titration experiment to find the optimal cell density for your specific cells and reprogramming method. A density of 1.0 x 10⁵ cells per well in a 6-well plate has been shown to be efficient for episomal reprogramming of human fibroblasts.[16] |
| Generated Colonies are Partially Reprogrammed | 1. Premature Silencing of Exogenous OCT4: The delivered OCT4 gene may be silenced before endogenous pluripotency genes (like NANOG and endogenous OCT4) are fully activated. 2. Incorrect Stoichiometry of Factors: If using multiple factors, the ratio of OCT4 to the others (e.g., SOX2, KLF4) may be suboptimal.[11] 3. Insufficient Duration of OCT4 Expression: Reprogramming is a lengthy process; sustained OCT4 expression is required to complete it.[13] | 1. Use Sustained Expression Systems: Ensure your vector system provides prolonged expression. If using episomal vectors, re-transfection might be necessary in some protocols. 2. Optimize Factor Ratios: Experiment with different ratios of your reprogramming factors. Polycistronic vectors that express multiple factors from a single transcript can ensure a consistent ratio.[11] 3. Extend Expression Time: Using an inducible system, you can test different durations of OCT4 expression. For mouse embryonic fibroblasts, 8 days of induced Oct4 expression has been shown to be sufficient.[13] |
| High Levels of Spontaneous Differentiation in iPSC Cultures | 1. Incorrect OCT4 Levels: Both overexpression and reduced expression of OCT4 in established ESCs/iPSCs can induce differentiation.[4][8] 2. Genomic Instability: Random integration of viral vectors can disrupt endogenous genes and affect pluripotency maintenance.[20] 3. Suboptimal Culture Conditions: The media and matrix used to culture the newly formed iPSCs may not adequately support self-renewal. | 1. Transition to Endogenous OCT4: Ensure that exogenous OCT4 is silenced and that pluripotency is maintained by the cell's own reactivated OCT4 gene. Using non-integrating methods like episomal vectors can facilitate this.[15] 2. Use Integration-Free Methods: Whenever possible, use episomal vectors or other non-integrating technologies to avoid insertional mutagenesis.[16][21] 3. Optimize Culture Conditions: Once colonies appear, switch to a high-quality iPSC medium (e.g., mTeSR1) and an appropriate matrix (e.g., Matrigel). |
| Toxicity or High Cell Death Post-Transduction/Transfection | 1. Viral Toxicity: High viral loads (high MOI) can be toxic to some cell types. 2. Transfection Reagent/Electroporation Toxicity: The process of introducing episomal vectors can be harsh on cells. 3. Toxicity of Transduction Enhancers: Reagents like Polybrene can be toxic to sensitive cell lines.[19] | 1. Reduce Viral Load: Lower the MOI and/or reduce the incubation time with the virus. Consider concentrating the virus to use a smaller volume.[17] 2. Optimize Transfection: Titrate the amount of plasmid DNA and optimize the electroporation settings (voltage, pulse duration) for your specific cell type. 3. Test Enhancer Concentration: Perform a kill curve to determine the optimal, non-toxic concentration of Polybrene or consider alternatives like DEAE-dextran.[19] |
Data Summary Tables
Table 1: Example Parameters for Episomal Vector Reprogramming of Human Fibroblasts
This table summarizes optimized conditions from a study generating integration-free iPSCs from human fibroblasts.[16]
| Parameter | Optimized Value | Notes |
| Vector Type | Episomal Plasmids (oriP/EBNA-1) | Three separate vectors encoding OCT4/p53, SOX2/KLF4, and L-MYC/LIN28A. |
| Vector Concentration | 3 µg of each vector (9 µg total) | This concentration yielded the highest reprogramming efficiency. Higher concentrations led to a decrease in efficiency. |
| Delivery Method | Electroporation (Amaxa 4D-Nucleofector) | Specific program DT-130 was used. |
| Starting Cell Density | 1.0 x 10⁵ cells / well (6-well plate) | This density was found to be the most efficient for generating iPSC colonies. |
| Initial Culture Medium | MEF Medium | Used for the first 2 days post-transfection. |
| Reprogramming Medium | TeSR-E7 Medium | Used from day 2 onwards, with daily media changes. |
Table 2: Effect of OCT4 Expression Levels on Embryonic Stem Cell (ESC) Fate
This table illustrates the critical dose-dependent role of OCT4 in maintaining pluripotency versus inducing differentiation.[4]
| Relative OCT4 Expression Level | Cell Fate |
| < 50% of normal | Differentiation into Trophectoderm |
| 100% (Normal ESC Level) | Self-Renewal and Maintenance of Pluripotency |
| > 150% of normal | Differentiation into Primitive Endoderm and Mesoderm |
Experimental Protocols
Protocol 1: Reprogramming Human Fibroblasts with Episomal Vectors
This protocol is a generalized methodology based on common practices for generating transgene-free iPSCs.[14][16]
Materials:
-
Healthy, low-passage human fibroblasts
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Episomal reprogramming vectors (e.g., OCT4/p53, SOX2/KLF4, L-MYC/LIN28)
-
Electroporation system (e.g., Neon™ or Amaxa™) and corresponding kits
-
Matrigel or other suitable matrix
-
iPSC reprogramming medium (e.g., TeSR-E7) and maintenance medium (e.g., mTeSR1)
Procedure:
-
Cell Preparation: Culture human fibroblasts until they are 70-90% confluent. One to two days before transfection, passage the cells.
-
Transfection:
-
Harvest fibroblasts using trypsin and count the cells. You will need approximately 1 x 10⁶ cells per transfection.
-
Resuspend the cell pellet in the appropriate electroporation buffer.
-
Add the optimized amount of each episomal vector (e.g., 3 µg each) to the cell suspension.
-
Electroporate the cells using the optimized settings for your specific cell line and electroporation system.
-
-
Plating: Immediately after electroporation, plate the cells onto a Matrigel-coated 6-well plate at the optimal density (e.g., 1.0 x 10⁵ cells/well) in fibroblast medium.
-
Medium Change: After 24-48 hours, replace the fibroblast medium with iPSC reprogramming medium.
-
Culture and Monitoring: Change the medium daily. iPSC colonies should begin to appear around 2-4 weeks post-transfection.
-
Colony Picking: Once colonies are large enough, manually pick them and transfer them to a new Matrigel-coated plate with iPSC maintenance medium to expand the new iPSC lines.
Protocol 2: Lentiviral Transduction of Mouse Embryonic Fibroblasts (MEFs)
This protocol outlines a general procedure for introducing OCT4 into MEFs using lentiviral vectors.
Materials:
-
High-titer lentiviral stocks (e.g., for OCT4)
-
Healthy, low-passage MEFs
-
MEF culture medium (DMEM, 10% FBS, NEAA, L-glutamine, β-mercaptoethanol)
-
Transduction enhancer (e.g., Polybrene)
-
ESC culture medium
Procedure:
-
Plating MEFs: Seed MEFs in a 6-well plate such that they will be 50-70% confluent on the day of transduction.
-
Transduction:
-
Thaw the lentiviral stock(s) on ice.
-
Prepare fresh MEF medium containing the desired concentration of Polybrene (typically 4-8 µg/mL; must be optimized).
-
Remove the old medium from the MEFs and add the Polybrene-containing medium.
-
Add the lentivirus to the cells at the desired Multiplicity of Infection (MOI). Gently swirl the plate to mix.
-
Incubate the cells overnight (12-16 hours).
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh MEF medium.
-
Switch to ESC Medium: 48 hours post-transduction, switch the culture to mouse ESC medium.
-
Monitoring and Colony Formation: Continue to culture the cells, changing the medium every 1-2 days. iPSC colonies should start to emerge within 1-3 weeks.
-
Expansion: Once colonies are established, they can be picked and expanded like standard mouse ESCs.
Visualizations
Core Pluripotency Network
Caption: The core transcriptional regulatory network in pluripotent stem cells.
Simplified OCT4 Upstream Signaling and Function
Caption: OCT4 activates STAT3 signaling and metabolic pathways to maintain pluripotency.
General Experimental Workflow for iPSC Generation
Caption: A streamlined workflow for generating induced pluripotent stem cells (iPSCs).
References
- 1. pnas.org [pnas.org]
- 2. Role of Oct4 in maintaining and regaining stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A balanced Oct4 interactome is crucial for maintaining pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. A defined Oct4 level governs cell state transitions of pluripotency entry and differentiation into all embryonic lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do all roads lead to Oct4? The emerging concepts of induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological importance of OCT transcription factors in reprogramming and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commonfund.nih.gov [commonfund.nih.gov]
- 15. systembio.com [systembio.com]
- 16. Optimization of episomal reprogramming for generation of human induced pluripotent stem cells from fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.zageno.com [go.zageno.com]
- 18. researchgate.net [researchgate.net]
- 19. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Oct4 is not only unnecessary but damaging during generation of mouse induced pluripotent stem cells (iPSCs) [mpg.de]
- 21. researchgate.net [researchgate.net]
Technical Support Center: O4I4-Mediated iPSC Generation
Welcome to the technical support center for O4I4-mediated induced pluripotent stem cell (iPSC) generation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during their experiments. While "this compound" is not a standard nomenclature, it is understood to refer to reprogramming methods centered around the key pluripotency factor Oct4 , often in combination with small molecules and other factors. This guide addresses challenges in protocols where Oct4 is the central mediator for inducing pluripotency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Oct4 in iPSC generation?
Oct4 is a master transcription factor that is essential for establishing and maintaining pluripotency.[1][2][3] Its primary role is to activate the expression of pluripotency-associated genes while simultaneously repressing genes that promote differentiation.[1][3] The precise dosage of Oct4 is critical, as both insufficient and excessive levels can lead to differentiation.[1]
Q2: Why is the efficiency of Oct4-mediated reprogramming often low?
The generation of iPSCs is a complex process that involves overcoming significant epigenetic barriers.[4] Low efficiency can be attributed to several factors, including the stochastic nature of reprogramming, the specific somatic cell type of origin, and suboptimal culture conditions.[4][5] Incomplete epigenetic remodeling and the failure to fully silence somatic gene expression are common hurdles.
Q3: Can small molecules completely replace the other Yamanaka factors (Sox2, Klf4, c-Myc) in Oct4-mediated reprogramming?
Yes, studies have shown that specific combinations of small molecules can replace Sox2, Klf4, and c-Myc, enabling iPSC generation with Oct4 as the sole exogenous transcription factor.[6][7][8] This approach offers a safer alternative by avoiding the use of viral vectors for these additional factors.[6][7]
Q4: What are the key characteristics of high-quality iPSCs generated through Oct4-mediated methods?
High-quality iPSCs should exhibit morphology typical of embryonic stem cells (ESC-like colonies with distinct borders), express key pluripotency markers (e.g., NANOG, SSEA-4, TRA-1-81), and demonstrate the potential to differentiate into all three germ layers (endoderm, mesoderm, and ectoderm).[9] Furthermore, they should have a normal karyotype and exhibit silencing of the exogenous Oct4 transgene.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound (Oct4-mediated) iPSC generation.
| Problem | Possible Cause | Recommended Solution |
| Low Reprogramming Efficiency / No Colonies | Suboptimal concentration of Oct4 or small molecules. | Titrate the concentration of Oct4 and each small molecule to find the optimal combination for your specific cell type. |
| Inefficient delivery of reprogramming factors. | If using viral vectors, ensure high transduction efficiency. For non-viral methods like episomal vectors, optimize transfection parameters (e.g., cell density, vector concentration).[10] | |
| Starting somatic cells are of poor quality or at a late passage. | Use early-passage, healthy somatic cells for reprogramming. | |
| Spontaneous Differentiation of iPSC Colonies | Suboptimal culture conditions (e.g., medium, matrix). | Ensure the use of fresh, high-quality iPSC culture medium and a properly coated culture surface (e.g., Matrigel).[11][12] Perform daily media changes.[12][13] |
| Inappropriate passaging technique. | Passage iPSC colonies before they become too dense.[11] Use gentle dissociation methods to maintain cell clumps of optimal size.[11][13] | |
| Presence of differentiation-inducing factors in the media. | Use defined, serum-free media formulations to minimize variability. | |
| Partially Reprogrammed Colonies | Incomplete epigenetic remodeling. | Prolong the duration of small molecule treatment. Consider using a combination of epigenetic modifiers (e.g., HDAC inhibitors, DNA methyltransferase inhibitors) to facilitate chromatin opening.[7] |
| Insufficient duration of Oct4 expression. | Ensure sustained expression of Oct4 during the initial critical phases of reprogramming. Studies suggest that at least 8 days of Oct4 induction is necessary.[6][7] | |
| Genomic Instability in iPSC Lines | Use of integrating viral vectors. | Whenever possible, use non-integrating methods such as episomal vectors or Sendai virus to deliver reprogramming factors.[5] |
| Extended time in culture. | Regularly perform karyotype analysis to monitor the genomic integrity of your iPSC lines, especially after multiple passages. |
Experimental Protocols & Data
Table 1: Small Molecules to Enhance Oct4-Mediated Reprogramming
This table summarizes small molecules that have been shown to enhance the efficiency of iPSC generation in protocols involving Oct4.
| Small Molecule | Target/Mechanism of Action | Effect on Reprogramming |
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) inhibitor | Enhances reprogramming efficiency.[7][14] |
| CHIR99021 | GSK3-β inhibitor | Improves the efficiency and completion of reprogramming.[7] |
| 616452 | TGF-β inhibitor | Enhances reprogramming efficiency.[7] |
| Tranylcypromine | LSD1/KDM1A inhibitor | Increases reprogramming efficiency, particularly in combination with other small molecules.[7][14] |
| Sodium Butyrate (NaB) | Histone Deacetylase (HDAC) inhibitor | More reliable and efficient than VPA in some contexts.[8] |
| PS48 | PDK1 activator | Facilitates the metabolic shift to glycolysis, enhancing reprogramming.[8] |
| A-83-01 | TGF-β receptor inhibitor | Potent enhancer of reprogramming.[8] |
| PD0325901 | MEK/ERK inhibitor | Enhances reprogramming, often used in combination with a TGF-β inhibitor.[8] |
Visualizing Key Processes
Diagram 1: Simplified Oct4-Centered Pluripotency Network
This diagram illustrates the central role of Oct4 in the core transcriptional network that maintains pluripotency.
Caption: Core pluripotency network centered on Oct4.
Diagram 2: General Workflow for Oct4-Mediated iPSC Generation
This diagram outlines the key steps in generating iPSCs using an Oct4-centered protocol with small molecules.
Caption: Workflow for Oct4-mediated iPSC generation.
References
- 1. A balanced Oct4 interactome is crucial for maintaining pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do all roads lead to Oct4? The emerging concepts of induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming barriers to the clinical utilization of iPSCs: reprogramming efficiency, safety and quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induced Pluripotent Stem Cell Culture Protocols [sigmaaldrich.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. stemcell.com [stemcell.com]
- 12. coriell.org [coriell.org]
- 13. ebisc.org [ebisc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oct4-Mediated Cellular Reprogramming
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the efficiency of cellular reprogramming using the key transcription factor Oct4.
Troubleshooting Guide
This guide addresses common issues encountered during induced pluripotent stem cell (iPSC) generation, with a focus on protocols involving Oct4.
Question: Why am I observing very few or no iPSC colonies?
Answer: Low reprogramming efficiency is a common challenge. Several factors could be responsible:
-
Suboptimal Reprogramming Factor Stoichiometry: The relative expression levels of the reprogramming factors (Oct4, Sox2, Klf4, c-Myc) are critical. While Oct4 is essential, its interplay with other factors determines success.[1][2]
-
Inefficient Factor Delivery: The method used to deliver the transcription factors (e.g., retrovirus, lentivirus, Sendai virus, mRNA) may not be efficient for your target cell type.
-
Target Cell Type: Some somatic cell types are more resistant to reprogramming than others.
-
Culture Conditions: The media components, serum, and supplements can significantly impact reprogramming success.
-
Epigenetic Barriers: The initial somatic cells have epigenetic marks that resist changes to a pluripotent state.[3]
Troubleshooting Steps:
-
Optimize Viral Titer/Transduction: Perform a titration experiment to determine the optimal viral load for your specific cell type to ensure efficient delivery of all factors.
-
Vary Factor Combinations: While Oct4 is central, the inclusion and stoichiometry of Sox2, Klf4, and c-Myc can be adjusted. For some cell types, Oct4 alone in the presence of specific small molecules may be sufficient.[4][5]
-
Incorporate Small Molecules: The addition of small molecules can significantly enhance efficiency by targeting signaling pathways or epigenetic modifications. (See table below for examples).
-
Change Culture Media: Experiment with different iPSC generation media formulations. For instance, using knockout serum replacement instead of fetal bovine serum has been shown to improve reprogramming of mouse fibroblasts.
-
Choose an Appropriate Starting Cell Population: Younger, more proliferative cells often reprogram more efficiently. Keratinocytes, for example, reprogram more efficiently than fibroblasts with certain protocols.[4]
Question: My iPSC colonies have poor morphology and do not resemble embryonic stem cells.
Answer: This often indicates partial or incomplete reprogramming. These colonies may fail to express key pluripotency markers like Nanog.[1]
Troubleshooting Steps:
-
Extend Culture Time: Reprogramming is a slow process.[6] Some colonies may require a longer time to mature and adopt the correct morphology.
-
Refine Picking Technique: Ensure you are selecting and expanding only the colonies with bona fide ESC-like morphology (compact, well-defined borders, high nucleus-to-cytoplasm ratio).
-
Verify Endogenous Pluripotency Gene Activation: One of the hallmarks of successful reprogramming is the activation of endogenous pluripotency genes like Oct4 and Nanog and the silencing of the exogenous transgenes.[7][8] Use RT-qPCR to check for the expression of endogenous pluripotency markers.
-
Utilize Small Molecule Enhancers: Certain small molecules can help coerce partially reprogrammed cells into a fully pluripotent state. For example, Glis1 can enhance iPSC generation without producing partially reprogrammed colonies.[1]
Question: The reprogramming process is very slow.
Answer: The kinetics of reprogramming can be influenced by several factors, many of which also affect overall efficiency.
Troubleshooting Steps:
-
Incorporate c-Myc: The proto-oncogene c-Myc is known to act early in reprogramming to promote cell proliferation and an active chromatin environment, which can accelerate the process.[1]
-
Use Small Molecules: Compounds that activate key signaling pathways or modify the epigenome can accelerate reprogramming. For example, an Oct4-activating compound (OAC1) was found to enhance efficiency and accelerate the process.[6]
-
Optimize Culture Conditions: Factors such as hypoxia have been reported to improve the kinetics of both mouse and human cell reprogramming.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Oct4 in cellular reprogramming?
Oct4 is a master transcription factor that is essential for both establishing and maintaining pluripotency.[9] Its primary role is to activate the core transcriptional network of pluripotency, including activating its own expression and that of other key factors like Sox2 and Nanog.[10][11] It also works to suppress genes associated with differentiated lineages.[10] The precise expression level of Oct4 is critical; too little or too much can induce differentiation.[6][9]
Q2: Can Oct4 alone reprogram somatic cells into iPSCs?
Yes, under specific conditions. While the original breakthrough used four factors, Oct4 alone has been shown to be sufficient to reprogram certain cell types, such as neural stem cells, which endogenously express other key factors like Sox2 and c-Myc.[2][6] Additionally, Oct4 in combination with a specific cocktail of small molecules can reprogram more common cell types like fibroblasts and keratinocytes.[4][5] However, reprogramming with Oct4 alone often exhibits lower efficiency and slower kinetics compared to multi-factor approaches.[2]
Q3: How do small molecules improve the efficiency of Oct4-mediated reprogramming?
Small molecules can enhance reprogramming efficiency in several ways:
-
Replacing Transcription Factors: Some small molecules can functionally replace one or more of the Yamanaka factors. For instance, a TGF-β inhibitor can replace Sox2.[5]
-
Modulating Key Signaling Pathways: Molecules that inhibit pathways like TGF-β and MAPK/ERK or activate pathways like Wnt/β-catenin can create a cellular environment more permissive for reprogramming.[4][6]
-
Overcoming Epigenetic Barriers: Compounds like histone deacetylase (HDAC) inhibitors (e.g., Valproic Acid) and DNA methyltransferase (DNMT) inhibitors can help erase the epigenetic memory of the somatic cell, facilitating the transition to a pluripotent state.[3][5]
-
Activating Pluripotency Genes: Some compounds directly or indirectly lead to the increased transcription of key pluripotency genes, including Oct4 itself.[6][12]
Q4: What are the downstream targets of Oct4 during the initial stages of reprogramming?
In the early stages, Oct4 works to destabilize the existing somatic cell identity. It downregulates somatic-specific genes rather than immediately activating the full pluripotent gene program.[13] Transient overexpression of Oct4 in fibroblasts leads to the early up-regulation of genes like FOXD3, SOX2, and KLF4, suggesting these are among its initial targets in activating the pluripotent network.[11][14]
Quantitative Data on Reprogramming Efficiency
The efficiency of iPSC generation can be significantly improved by adding small molecules to the reprogramming cocktail. The table below summarizes data from studies using Oct4 in combination with other factors and chemical compounds.
| Starting Cell Type | Reprogramming Factors | Additional Compounds | Reprogramming Efficiency (%) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Oct4, Sox2, Klf4, c-Myc | OAC1 (Oct4-Activating Compound 1) | ~2.75% | [6] |
| Human Neonatal Keratinocytes (NHEKs) | Oct4 | NaB, PS48, A-83-01, PD0325901 | 0.0004 - 0.0006% | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | Oct4, Klf4 | VPA, CHIR99021, 616452 | 0.01 - 0.04% | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Oct4 | VPA, CHIR99021, 616452, Tranylcypromine | Increased further | [5] |
Note: Reprogramming efficiencies can vary significantly between experiments and laboratories due to differences in protocols, cell lines, and reagents.
Experimental Protocols
Protocol: Generation of iPSCs from Mouse Embryonic Fibroblasts (MEFs) using Oct4 and a Small Molecule Cocktail
This protocol is a representative methodology based on published studies demonstrating reprogramming with a reduced number of transcription factors supplemented by chemical compounds.[5]
1. Preparation of MEFs
-
Isolate MEFs from E13.5 mouse embryos.
-
Culture MEFs in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 1% L-Glutamine.
-
Use MEFs at a low passage number (P2 or P3) for optimal reprogramming.
2. Viral Transduction
-
Seed 5 x 10⁴ MEFs per well of a 6-well plate one day before transduction.
-
On the day of transduction, replace the medium with fresh MEF medium containing polybrene (4-8 µg/mL).
-
Add retroviruses expressing Oct4 (and Klf4, if used). Incubate for 24 hours.
-
After 24 hours, replace the viral medium with fresh MEF medium.
3. iPSC Induction with Small Molecules
-
Two days post-transduction, change the medium to mouse embryonic stem cell (ESC) medium containing 1000 U/mL LIF and the small molecule cocktail. A common combination (termed VC6T) includes:
-
Valproic Acid (VPA, an HDAC inhibitor)
-
CHIR99021 (a GSK3 inhibitor)
-
616452 (a TGF-β inhibitor)
-
Tranylcypromine (an LSD1 inhibitor)
-
-
Change the medium every two days.
4. iPSC Colony Emergence and Picking
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear around day 10-15.
-
Look for colonies that are compact with well-defined borders.
-
Around day 15-20, manually pick the well-formed colonies using a pipette tip.
-
Transfer individual colonies to a new plate coated with feeder cells (e.g., mitomycin-C-treated MEFs) and culture in ESC medium to expand the new iPSC lines.
5. Characterization of iPSC Lines
-
Morphology: Confirm ESC-like morphology.
-
Pluripotency Markers: Perform immunocytochemistry for key markers such as Oct4, Nanog, and SSEA-1.
-
Gene Expression: Use RT-qPCR to confirm the expression of endogenous pluripotency genes and the silencing of viral transgenes.
-
In Vitro Differentiation: Use embryoid body (EB) formation to demonstrate the potential to differentiate into all three germ layers.
Visualizations
Signaling Pathways and Workflows
Caption: Core transcriptional circuitry maintaining pluripotency.
Caption: General experimental workflow for iPSC generation.
Caption: Factors influencing reprogramming efficiency.
References
- 1. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do all roads lead to Oct4? The emerging concepts of induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular roadblocks for cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Pluripotent Stem Cell Reprogramming Protocols [sigmaaldrich.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Role of Oct4 in maintaining and regaining stem cell pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. stemcell.com [stemcell.com]
- 13. Counteracting activities of OCT4 and KLF4 during reprogramming to pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced expression of OCT4 influences the expression of pluripotent genes in human mesenchymal stem cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
O4I4 cytotoxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of O4I4, a next-generation endogenous OCT4 inducer. While this compound is primarily recognized for its role in generating human induced pluripotent stem cells (iPSCs) and its potential anti-aging effects, this guide addresses potential experimental challenges, including how to assess and interpret cellular health in response to new small molecules.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a metabolically stable small molecule that acts as an endogenous OCT4 inducer.[3] It activates OCT4, a key transcription factor in maintaining pluripotency, and its associated signaling pathways in various cell lines.[1][3] This activity allows for the generation of human iPSCs without the need for exogenous OCT4 expression.[1]
Q2: Is this compound known to be cytotoxic?
Current scientific literature does not indicate that this compound is cytotoxic. It is primarily described as a compound that promotes cell reprogramming and has shown lifespan-extending effects in model organisms like Caenorhabditis elegans and Drosophila.[1] However, as with any experimental compound, it is best practice to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
Q3: What are the recommended handling and storage conditions for this compound?
For specific handling and storage instructions, always refer to the manufacturer's safety data sheet (SDS). Generally, small molecule compounds are stored as a solid at -20°C or below and as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. To maintain compound integrity, avoid repeated freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, which could be misinterpreted as cytotoxicity.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced cell viability or proliferation after treatment. | 1. High concentration of this compound: The optimal concentration can vary between cell lines. 2. High concentration of solvent (e.g., DMSO): Solvents can be toxic to cells at higher concentrations. 3. Compound precipitation: this compound may precipitate in the culture medium if the final concentration exceeds its solubility. 4. Cell culture contamination: Bacterial or fungal contamination can lead to cell death. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line (see "Experimental Protocols" section). 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control (medium with the same final solvent concentration) in your experiments. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different solvent if possible. 4. Regularly check your cell cultures for signs of contamination under a microscope. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate pipetting or dilution: Errors in preparing stock or working solutions can lead to inconsistent results. 2. Cell line variability: Different cell lines, or even the same cell line at different passages, can respond differently to treatment. 3. Off-target effects: Like any small molecule, this compound could potentially have unintended effects on cellular pathways other than OCT4 induction. | 1. Calibrate your pipettes regularly and double-check your calculations when preparing solutions. 2. Use cells with a low passage number and ensure consistent cell seeding density across experiments. 3. If you suspect off-target effects, consider performing additional assays to investigate other cellular pathways or using a secondary compound with a similar mechanism of action for comparison. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a method to assess the metabolic activity of cells as an indicator of viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Remember to include wells for a negative control (cells with medium only) and a vehicle control (cells with medium containing the highest concentration of DMSO used in the treatment wells).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited), if applicable.
Example Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.23 ± 0.07 | 98.4% |
| 1 | 1.20 ± 0.09 | 96.0% |
| 10 | 1.15 ± 0.06 | 92.0% |
| 50 | 0.65 ± 0.05 | 52.0% |
| 100 | 0.10 ± 0.02 | 8.0% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Assessing Apoptosis via Caspase Activity Assay
If a significant decrease in cell viability is observed, this assay can help determine if the cause is apoptosis (programmed cell death).
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Commercially available caspase activity assay kit (e.g., Caspase-3/7 activity assay).
-
Luminometer or fluorescence microplate reader.
Methodology:
-
Follow the manufacturer's instructions for the chosen caspase activity assay kit.
-
Typically, this involves lysing the cells and adding a substrate that produces a luminescent or fluorescent signal when cleaved by active caspases.
-
Measure the signal using a luminometer or fluorescence microplate reader.
-
An increase in signal in this compound-treated cells compared to the vehicle control indicates the induction of apoptosis.
Visualizations
Caption: Workflow for assessing the potential cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
long-term storage and stability of O4I4 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of O4I4 solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a desiccated environment, protected from light. Key factors include:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere like argon or nitrogen to minimize oxidation.[1]
-
Light: Use an amber vial or other light-blocking container to prevent photodegradation.[1]
-
Moisture: A desiccator is recommended to prevent hydrolysis.[1]
2. How should I prepare and store this compound stock solutions?
To maximize the stability of this compound stock solutions, it is crucial to use the correct solvent and storage procedures.
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO for long-term storage.[1] Avoid aqueous buffers for stock solutions as they can facilitate hydrolysis.
-
Preparation: Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Prepare solutions fresh for each experiment whenever possible.
-
Storage: If storage is necessary, create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C and protect them from light.[1]
3. What factors can affect the stability of this compound solutions?
Several environmental factors can accelerate the degradation of this compound in solution. Understanding these can help in preserving the integrity of the compound.
Table 1: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures significantly accelerate the rate of chemical degradation.[1][2] | Store stock solutions at -80°C. Avoid prolonged exposure to room temperature. |
| Light | Exposure to UV and ambient light can cause photodegradation.[1] | Store solutions in amber vials or wrap containers in foil to protect from light.[3] |
| pH | Stability is pH-dependent; degradation is often faster in alkaline conditions.[4][5] | For aqueous working solutions, use a slightly acidic to neutral pH and prepare them fresh. |
| Oxygen | The presence of dissolved oxygen can promote oxidative degradation.[1] | Use degassed solvents for preparing solutions, especially for long-term storage. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Prepare single-use aliquots to minimize freeze-thaw events.[1] |
4. How can I assess the stability of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is the most effective method for stability testing.[6][7] A stability-indicating HPLC method can separate and quantify this compound from its degradation products, allowing for a precise determination of its purity and concentration over time.[8][9]
5. What is the expected shelf-life of this compound solutions under different conditions?
The shelf-life is highly dependent on the solvent and storage temperature. Below are stability data from internal studies.
Table 2: Stability of 10 mM this compound Solutions After 6 Months
| Solvent | Storage Temperature | Purity (% Remaining) | Observations |
| Anhydrous DMSO | -80°C | >99% | Recommended for long-term storage. |
| Anhydrous DMSO | -20°C | 98% | Acceptable for intermediate storage. |
| Anhydrous Ethanol | -80°C | 97% | Suitable alternative to DMSO. |
| PBS, pH 7.4 | -20°C | 85% | Significant degradation observed. Not recommended for storage. |
| PBS, pH 7.4 | 4°C | <70% | Rapid degradation. Aqueous solutions must be made fresh. |
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
Question: I thawed my aliquot of this compound and observed cloudiness or solid precipitate. What should I do?
Answer: This can be due to several factors. Follow these steps to diagnose and resolve the issue.
-
Possible Cause 1: Low Temperature Precipitation.
-
Troubleshooting: The compound may have precipitated out of solution while frozen. Gently warm the vial to room temperature (or 37°C for a short period) and vortex thoroughly to see if the precipitate redissolves.[1]
-
-
Possible Cause 2: Exceeded Solubility Limit.
-
Troubleshooting: The concentration of this compound may be too high for the chosen solvent. Try diluting a small portion of the solution to see if the precipitate dissolves.
-
-
Possible Cause 3: Degradation.
-
Troubleshooting: The precipitate could consist of insoluble degradation products.[1] If the solution does not clear upon warming and vortexing, it is likely degraded. It is recommended to discard the solution and prepare a fresh stock from solid material. The stability of the solution should be verified by an analytical method like HPLC.
-
Diagram: Troubleshooting Precipitate in this compound Solution
Caption: A decision tree for handling precipitation in this compound solutions.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Question: My experimental results are inconsistent when using different aliquots of this compound. Why might this be happening?
Answer: Inconsistent results are often a sign of compound instability.
-
Possible Cause 1: Compound Degradation.
-
Explanation: this compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles. Degradation reduces the effective concentration of the active compound, leading to variable results.
-
Solution: Use a freshly prepared solution or a new, properly stored aliquot for your experiments. Confirm the concentration and purity of your stock solution using HPLC (see Protocol 2).
-
-
Possible Cause 2: Incomplete Solubilization.
-
Explanation: If the compound was not fully dissolved when the stock solution was prepared or when it was thawed, the actual concentration will be lower than expected and may vary between uses.
-
Solution: Ensure the solution is clear and free of precipitate before use. Always vortex thawed solutions thoroughly.
-
Diagram: Hypothetical Degradation Pathways for this compound
Caption: Environmental factors can lead to inactive degradation products.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipette and sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Cap the vial tightly and vortex for 2-5 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is visible.
-
To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials.[1]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a general stability-indicating HPLC method to quantify this compound and detect degradation products.[8][10]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 100 µM in a 50:50 mixture of Mobile Phase A and B.
-
Forced Degradation (Specificity Study): To ensure the method is stability-indicating, subject this compound to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, light).[10][11] This helps to generate degradation products and confirm they are resolved from the parent this compound peak.
-
Stability Study Setup:
-
Prepare multiple aliquots of the this compound solution to be tested.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C).
-
Establish time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).[8]
-
-
Analysis:
-
At each time point, remove an aliquot and prepare it for injection as described in Step 1.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Calculate the peak area of this compound at each time point.
-
Determine the percent remaining of this compound relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products. The peak purity of this compound should also be assessed if a photodiode array (PDA) detector is available.
-
Diagram: this compound Stability Testing Workflow
Caption: A workflow for conducting time-point stability studies using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Preparation of pharmacological agents [protocols.io]
- 4. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing iPSC Generation with PS48 Treatment
Welcome to the technical support center for overcoming low iPSC yield using PS48, a potent small molecule enhancer of cellular reprogramming. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully generating high-quality induced pluripotent stem cells (iPSCs).
Troubleshooting Guide
This section addresses specific issues that may be encountered when using PS48 in your iPSC generation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no iPSC colony formation | Suboptimal concentration of PS48 or other small molecules. | Ensure PS48 is used at a final concentration of 5 µM. Verify the concentrations of other small molecules in your cocktail (e.g., 0.25 mM Sodium Butyrate). |
| Inefficient transduction of reprogramming factors (e.g., OCT4). | Optimize your transduction protocol to ensure high efficiency of gene delivery into the starting somatic cells. | |
| Inappropriate timing and duration of small molecule treatment. | Follow the recommended treatment timeline. For OCT4-only reprogramming, treat with NaB, PS48, and A-83-01 for the first four weeks, then add PD0325901 for another four weeks[1]. | |
| Low initial cell seeding density. | Ensure an adequate number of transduced cells are plated. For neonatal human epidermal keratinocytes (NHEKs), a seeding density of 100,000 cells per 10 cm dish has been used successfully[1]. | |
| Observed cytotoxicity or cell death | High concentration of DMSO (solvent for small molecules). | Ensure the final concentration of DMSO in the culture medium is not toxic to your cells. Prepare stock solutions of small molecules at a high concentration to minimize the volume of DMSO added. |
| PS48 toxicity at the concentration used. | While 5 µM is a reported effective concentration, you may need to perform a dose-response curve to find the optimal, non-toxic concentration for your specific cell type. | |
| Formation of partially reprogrammed colonies | Incomplete metabolic switch to glycolysis. | PS48 promotes a metabolic shift to glycolysis, which is crucial for reprogramming[1]. Ensure continuous treatment with PS48 for the recommended duration to facilitate this metabolic reprogramming. |
| Insufficient expression of endogenous pluripotency markers. | Verify the expression of key pluripotency markers such as NANOG and SOX2 in your resulting iPSC colonies via immunocytochemistry or qRT-PCR[1]. | |
| Difficulty in expanding established iPSC clones | Suboptimal culture conditions post-reprogramming. | Once iPSC colonies are picked, culture them in a conventional human embryonic stem cell (hESC) culture medium to ensure stable expansion[1]. |
Frequently Asked Questions (FAQs)
Q1: What is PS48 and how does it improve iPSC yield?
A1: PS48 is a small molecule that acts as an allosteric activator of phosphoinositide-dependent protein kinase-1 (PDK1)[1]. In the context of iPSC generation, PS48 facilitates the metabolic reprogramming of somatic cells from mitochondrial oxidation to glycolysis, a metabolic state favored by pluripotent cells. This metabolic switch promotes cell proliferation and the successful generation of iPSCs[1].
Q2: At what concentration should I use PS48?
A2: A concentration of 5 µM PS48 has been shown to be effective in enhancing iPSC generation from human keratinocytes when used in combination with other small molecules[1].
Q3: Can PS48 be used alone to generate iPSCs?
A3: No, PS48 is an enhancer of reprogramming and is used in a cocktail with other small molecules and at least one reprogramming factor, such as OCT4[1].
Q4: What cell types have been successfully reprogrammed using PS48?
A4: PS48 has been successfully used to reprogram neonatal human epidermal keratinocytes (NHEKs), human umbilical vein endothelial cells (HUVECs), and amniotic fluid-derived cells (AFDCs) into iPSCs when transduced with OCT4[1].
Q5: How does the efficiency of PS48-enhanced reprogramming compare to traditional methods?
A5: The combination of 5 µM PS48 and 0.25 mM Sodium Butyrate (NaB) was found to enhance the reprogramming efficiency of NHEKs transduced with OCT4 and KLF4 by over twenty-five fold. In OCT4-only transduced NHEKs, a cocktail containing PS48 yielded four to six iPSC colonies from one million seeded cells[1].
Experimental Protocols & Data
Detailed Methodology for iPSC Generation with OCT4 and a Small Molecule Cocktail including PS48
This protocol is based on the work of Zhu et al. (2010) for reprogramming neonatal human epidermal keratinocytes (NHEKs)[1].
-
Cell Transduction:
-
Transduce primary NHEKs with a retroviral vector expressing OCT4.
-
Plate 100,000 transduced cells per 10 cm dish.
-
-
Small Molecule Treatment:
-
Weeks 1-4: Culture the transduced cells in medium supplemented with 0.25 mM Sodium Butyrate (NaB), 5 µM PS48, and 0.5 µM A-83-01.
-
Weeks 5-8: Continue culturing with the addition of 0.5 µM PD0325901 to the existing small molecule cocktail.
-
-
iPSC Colony Identification and Expansion:
-
Monitor the culture for the emergence of TRA-1-81 positive iPSC colonies, which typically appear after the first four weeks.
-
Once colonies are of sufficient size, manually pick them and expand them in conventional human embryonic stem cell (hESC) culture medium.
-
Quantitative Data Summary
| Reprogramming Cocktail | Starting Cell Type | Reprogramming Efficiency | Reference |
| OCT4, KLF4 + 5 µM PS48 + 0.25 mM NaB | NHEKs | >25-fold increase compared to OCT4, KLF4 alone | [1] |
| OCT4 + NaB + PS48 + A-83-01 (weeks 1-4) + PD0325901 (weeks 5-8) | NHEKs | 4-6 colonies per 1,000,000 seeded cells | [1] |
Visualizations
Signaling Pathway of PS48 in Enhancing Reprogramming
Caption: PS48 activates PDK1, leading to AKT phosphorylation and a metabolic shift to glycolysis, which enhances iPSC generation.
Experimental Workflow for OCT4-driven Reprogramming with PS48
Caption: Workflow for generating iPSCs from somatic cells using OCT4 and a multi-stage small molecule cocktail including PS48.
References
O4I4 Protocol Adjustment Technical Support Center
This technical support center provides guidance on adjusting O4I4 protocols for various cell lines. This compound is a small molecule inducer of endogenous Octamer-binding transcription factor 4 (OCT4), a key regulator of pluripotency and a factor implicated in cancer biology.[1][2] Proper protocol optimization is critical for achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a metabolically stable small molecule that induces the expression of the endogenous OCT4 gene.[1] OCT4 is a transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells and has been identified as a factor in the progression and chemoresistance of certain cancers.[3][4] this compound activates OCT4 and its associated signaling pathways.[1][2]
Q2: Which cell lines are suitable for this compound treatment?
A2: this compound has been shown to be effective in various cell lines, including human fibroblasts for reprogramming into induced pluripotent stem cells (iPSCs).[2] Its utility is being explored in cancer cell lines where OCT4 expression is relevant, such as breast cancer (e.g., MCF-7), cervical cancer (e.g., HeLa), and others where OCT4 expression is associated with cancer stem cell-like properties and chemoresistance.[3][5] It is also applicable to stem cell and primary cell cultures where modulation of pluripotency is desired.
Q3: What is the recommended starting concentration for this compound?
A3: For a similar OCT4-activating compound (OAC1), concentrations ranging from 50 nM to 1 µM have been used in mouse embryonic fibroblasts.[6] As a starting point for this compound, a concentration range of 100 nM to 5 µM is recommended for initial dose-response experiments across most cell lines. The optimal concentration will be cell-type specific and should be determined empirically.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary significantly depending on the experimental goal. For iPSC reprogramming, treatment can last for several days to weeks.[6] For studies on cancer cell lines, an initial incubation period of 24 to 72 hours is recommended to assess effects on viability, proliferation, and gene expression.
Q5: How can I verify that this compound is activating OCT4 in my cells?
A5: Activation of OCT4 can be confirmed at the gene and protein level. Quantitative real-time PCR (qRT-PCR) can be used to measure OCT4 mRNA levels. Western blotting or immunofluorescence can be used to detect an increase in OCT4 protein expression. A functional confirmation can be achieved by observing downstream effects, such as changes in cell morphology, expression of other pluripotency markers (e.g., SOX2, NANOG), or alterations in chemoresistance.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable change in cell morphology or OCT4 expression. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is not responsive to this compound. 4. This compound has degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 20 µM). 2. Increase the incubation time (e.g., up to 7 days for reprogramming). 3. Verify endogenous OCT4 expression in your cell line; if absent, this compound may not be effective. 4. Ensure proper storage of this compound stock solution (aliquoted at -20°C or -80°C, protected from light). |
| High levels of cell death or cytotoxicity. | 1. This compound concentration is too high. 2. The cell line is particularly sensitive to the compound or the DMSO vehicle. | 1. Lower the this compound concentration. Perform a cytotoxicity assay to determine the IC50. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration. 3. Cells are at different passage numbers. 4. Contamination of cell culture. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range. 4. Regularly test for mycoplasma contamination. |
| Difficulty in generating iPSCs from primary cells. | 1. Reprogramming efficiency is inherently low. 2. Suboptimal culture conditions. 3. This compound alone is not sufficient. | 1. Increase the initial number of cells. 2. Optimize the reprogramming medium and matrix. 3. Combine this compound with other reprogramming factors (e.g., SOX2, KLF4, c-MYC) or small molecules.[2] |
Quantitative Data Summary
The following tables provide a summary of suggested starting conditions for this compound treatment in different cell lines, based on data from similar compounds and general cell culture protocols. Users should perform their own optimization.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment
| Cell Line Type | Example Cell Lines | Recommended Starting Concentration Range | Recommended Incubation Time |
| Cancer Cell Lines | HeLa, MCF-7 | 100 nM - 10 µM | 24 - 72 hours |
| Stem Cells | Human Embryonic Stem Cells (hESCs), Induced Pluripotent Stem Cells (iPSCs) | 50 nM - 5 µM | 48 hours - 14 days |
| Primary Cells | Human Fibroblasts | 100 nM - 5 µM | 7 - 28 days (for reprogramming) |
Table 2: Expected Outcomes of this compound Treatment (Qualitative)
| Cell Line Type | Expected Outcome | Assay to Measure Outcome |
| Cancer Cell Lines | Altered proliferation, potential increase in chemoresistance, changes in stem-like properties. | Cell Viability (MTT, XTT), Apoptosis (Caspase 3/7), Sphere Formation Assay. |
| Stem Cells | Maintenance of pluripotency or directed differentiation depending on culture conditions. | Marker expression (OCT4, SOX2, NANOG) via qRT-PCR/Western Blot, Embryoid Body Formation. |
| Primary Cells | Reprogramming to iPSCs (in combination with other factors). | Colony formation, expression of pluripotency markers, teratoma formation. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the highest concentration used for this compound) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Assessing OCT4 Activation by qRT-PCR
Materials:
-
Cells treated with this compound and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for OCT4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Culture cells in 6-well plates and treat with the desired concentration of this compound for the chosen duration.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for OCT4 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in OCT4 expression in this compound-treated cells relative to control cells.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acquired cancer stem cell phenotypes through Oct4-mediated dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oct-4 induces cisplatin resistance and tumor stem cell-like properties in endometrial carcinoma cells [ouci.dntb.gov.ua]
- 5. mcf7.com [mcf7.com]
- 6. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
identifying and resolving O4I4 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve experimental variability when working with O4I4, a small molecule inducer of endogenous OCT4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a metabolically stable, next-generation small molecule that functions as an inducer of endogenous OCT4.[1] It activates the expression of the OCT4 gene and its associated signaling pathways in various cell lines.[1] Its primary application is in cellular reprogramming, where it can replace the need for exogenous OCT4 transduction to generate human induced pluripotent stem cells (iPSCs).[1][2]
Q2: What are the common sources of experimental variability when using this compound?
A2: Experimental variability in this compound-treated cultures can arise from several factors, broadly categorized as pre-analytical, analytical, and post-analytical.
-
Pre-analytical variability: This includes inconsistencies in cell line handling, such as passage number, cell density at the time of treatment, and the overall health of the cells. Mycoplasma contamination can also significantly impact results.
-
Analytical variability: This stems from the experimental procedure itself. Key factors include the accuracy of this compound concentration, consistency of incubation times, and lot-to-lot variation of reagents and media.
-
Post-analytical variability: This occurs during data analysis, such as inconsistent methodologies for quantifying OCT4 expression or variable parameters in downstream functional assays.
Q3: How critical is the concentration of this compound for successful OCT4 induction?
A3: The concentration of this compound is a critical parameter. As with many small molecule inducers, a dose-response relationship is expected. It is essential to perform a dose-response experiment to determine the optimal concentration for maximal OCT4 induction without causing cellular toxicity.
Q4: Can this compound treatment lead to off-target effects?
A4: While this compound is designed to be a specific OCT4 inducer, off-target effects are a possibility with any small molecule. Common indicators of off-target effects include unexpected cellular phenotypes, toxicity at concentrations close to the effective dose, or results that are inconsistent with genetic models of OCT4 overexpression. If off-target effects are suspected, it is advisable to use structurally different OCT4 inducers as controls and to validate key findings with genetic methods (e.g., siRNA, CRISPR).
Troubleshooting Guides
Issue 1: Low or No OCT4 Induction Observed
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions. |
| Poor Cell Health | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a low passage number. Regularly assess cell viability. |
| Incorrect this compound Handling/Storage | Verify the stability and proper storage of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Specificity | The responsiveness to this compound can be cell-line dependent. Confirm that your chosen cell line is responsive to this class of inducers. |
| Insufficient Incubation Time | Optimize the duration of this compound treatment. Perform a time-course experiment to determine the peak of OCT4 expression. |
Issue 2: High Variability in OCT4 Expression Across Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a well-calibrated automated cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples or by filling them with sterile media or PBS to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing when adding this compound to the culture medium. |
| Reagent Variability | Use the same lot of media, serum, and other critical reagents for the duration of the experiment to minimize lot-to-lot variation. |
Issue 3: Observed Cellular Toxicity After this compound Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the toxic concentration of this compound for your cell line. Use a concentration well below the toxic threshold for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Include a vehicle-only control in your experiments. |
| Contamination | Test for mycoplasma and other microbial contaminants, as they can exacerbate cellular stress and toxicity. |
Experimental Protocols & Methodologies
General Protocol for this compound Treatment and OCT4 Induction Analysis
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a serial dilution of this compound in pre-warmed cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the predetermined optimal time course.
-
Analysis of OCT4 Expression:
-
Quantitative PCR (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR using primers specific for OCT4 and a housekeeping gene for normalization.
-
Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against OCT4 and a loading control (e.g., GAPDH or β-actin).
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against OCT4, followed by a fluorescently labeled secondary antibody. Visualize and quantify the signal using fluorescence microscopy.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting this compound experimental variability.
References
Validation & Comparative
Validating Pluripotency: A Comparative Guide for O4I4-Induced Stem Cells
For Researchers, Scientists, and Drug Development Professionals
The successful induction of pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. While various methods exist to reprogram somatic cells, the use of small molecules like O4I4 presents a promising strategy for generating iPSCs without genetic modification. However, rigorous validation of pluripotency is paramount to ensure the quality and reliability of these cells for downstream applications. This guide provides a comparative overview of methodologies to validate the pluripotency of this compound-induced stem cells, with supporting experimental data and detailed protocols.
Comparison of Pluripotency Induction Methods
The choice of reprogramming method can influence the efficiency, kinetics, and molecular characteristics of the resulting iPSCs. Here, we compare a hypothetical this compound-based chemical induction method with other commonly used non-integrating reprogramming techniques.
| Induction Method | Principle | Reprogramming Efficiency | Aneuploidy Rate | Hands-on Time |
| This compound (Hypothetical Small Molecule) | Chemical induction activating key pluripotency pathways (e.g., Oct4). | Variable, dependent on compound potency and cocktail composition. | Potentially lower due to less cellular stress. | Moderate, requires media changes with compound replenishment. |
| Sendai Virus (SeV) | RNA virus-mediated delivery of reprogramming factors. | ~0.077%[1] | ~4.6%[1] | ~3.5 hours until colony picking.[1] |
| Episomal Vectors (Epi) | Plasmid-based delivery of reprogramming factors. | ~0.013%[1] | ~11.5%[1] | Higher due to repeated transfections. |
| mRNA Transfection | Direct delivery of reprogramming factor mRNAs. | ~2.1%[1] | ~2.3%[1] | High, requires daily transfections. |
Validating Pluripotency: A Multi-faceted Approach
A combination of assays is essential to definitively establish the pluripotent nature of this compound-induced stem cell lines. These assays assess morphology, marker expression, and differentiation potential.
Morphological Assessment
Pluripotent stem cells exhibit a distinct morphology characterized by round, compact colonies with a high nucleus-to-cytoplasm ratio and prominent nucleoli.
Pluripotency Marker Expression
The expression of key pluripotency-associated transcription factors and cell surface markers is a hallmark of iPSCs.
| Assay | Markers Detected | Purpose |
| Alkaline Phosphatase (AP) Staining | Alkaline Phosphatase | A rapid, early-stage screening method for identifying undifferentiated colonies.[2][3] |
| Immunocytochemistry (ICC) | OCT4, SOX2, NANOG, SSEA-4, TRA-1-60 | Confirms the presence and correct subcellular localization of key pluripotency proteins.[4][5] |
| Quantitative PCR (qPCR) | OCT4, SOX2, NANOG | Quantifies the transcript levels of pluripotency genes. |
In Vitro and In Vivo Differentiation Potential
The most stringent test of pluripotency is the ability of iPSCs to differentiate into derivatives of all three primary germ layers: ectoderm, mesoderm, and endoderm.
| Assay | Description | Germ Layers Assessed |
| Embryoid Body (EB) Formation | Spontaneous differentiation of iPSCs in suspension culture, forming 3D aggregates.[6][7][8] | Ectoderm, Mesoderm, Endoderm |
| Teratoma Formation | Injection of iPSCs into immunodeficient mice, leading to the formation of tumors containing tissues from all three germ layers. This is considered the gold standard for pluripotency assessment.[9][10][11][12][13] | Ectoderm, Mesoderm, Endoderm |
Experimental Protocols
Detailed methodologies for the key pluripotency validation experiments are provided below.
Alkaline Phosphatase (AP) Staining
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with a suitable fixation solution (e.g., 4% paraformaldehyde) for 2-5 minutes at room temperature.[14]
-
Wash the cells twice with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions. A common method involves mixing a solution of Fast Red TR salt and Naphthol AS-MX phosphate.[15]
-
Incubate the cells with the staining solution for 15-20 minutes in the dark at room temperature.[14]
-
Stop the reaction by aspirating the staining solution and washing the wells twice with PBS.[14]
-
Observe the stained colonies under a light microscope. Pluripotent colonies will stain red or purple.[2][16]
Immunocytochemistry (ICC) for Pluripotency Markers
-
Seed iPSCs on coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes (for intracellular markers).[5]
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA) for 1 hour at room temperature.[4]
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4) diluted in blocking buffer, typically overnight at 4°C.[4]
-
Wash the cells three times with PBS.
-
Incubate with fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Embryoid Body (EB) Formation
-
Harvest iPSC colonies using a gentle dissociation method (e.g., dispase or EDTA-based dissociation).[6][17]
-
Resuspend the cell clumps or single cells in EB formation medium, which typically lacks bFGF.[6]
-
Plate the cells in low-attachment culture dishes to promote aggregation.[6]
-
Alternatively, use the hanging drop method or AggreWell plates for more uniform EB formation.[18]
-
Culture the EBs for 7-21 days, changing the medium every other day.[6]
-
Harvest the EBs and analyze for the expression of markers of the three germ layers (e.g., via qPCR or immunofluorescence on sectioned EBs).
Teratoma Formation Assay
-
Harvest a sufficient number of iPSCs (typically 1-2 x 10^6 cells).[9]
-
Resuspend the cells in a suitable medium, often mixed with Matrigel to enhance engraftment.[12]
-
Inject the cell suspension into an immunodeficient mouse model (e.g., NOD/SCID) at a suitable site such as the testis capsule, kidney capsule, or subcutaneously.[9][10]
-
Monitor the mice for tumor formation over a period of 4-12 weeks.[10]
-
Once tumors reach an appropriate size, humanely euthanize the mice and harvest the teratomas.[10]
-
Fix the teratomas in 4% paraformaldehyde, embed in paraffin, and section for histological analysis.[9]
-
Stain the sections with Hematoxylin and Eosin (H&E) and examine for the presence of tissues derived from all three germ layers.[12]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparison of induction methods.
Caption: this compound signaling pathway for pluripotency induction.
Caption: Experimental workflow for pluripotency validation.
Caption: Comparison of iPSC induction methods.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Alkaline Phosphatase Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Alkaline Phosphatase Staining [en.bio-protocol.org]
- 4. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Creation of Embryoid Bodies from iPSCs | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Embryoid Body (EB) Formation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Embryoid Body (EB) Formation and Characterization for iPSC - Creative Biolabs [creative-biolabs.com]
- 9. Teratoma Formation Assay for Assessing Pluripotency and Tumorigenicity of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teratoma Formation Assays for iPSC - Creative Biolabs [creative-biolabs.com]
- 11. Standardization of the Teratoma Assay for Analysis of Pluripotency of Human ES Cells and Biosafety of Their Differentiated Progeny | PLOS One [journals.plos.org]
- 12. Teratoma Formation: A Tool for Monitoring Pluripotency in Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. systembio.com [systembio.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. Alkaline Phosphatase Staining [bio-protocol.org]
- 17. biolamina.com [biolamina.com]
- 18. Embryoid body formation from human pluripotent stem cells in chemically defined E8 media - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
O4I4 in the Spotlight: A Comparative Guide to OCT4-Inducing Compounds
In the rapidly evolving field of regenerative medicine and cellular reprogramming, the ability to precisely control the expression of key pluripotency factors is paramount. Octamer-binding transcription factor 4 (OCT4), a cornerstone of pluripotency, has been a primary target for induction. While viral transduction methods have been historically employed, the use of small molecules to induce endogenous OCT4 expression offers a safer and more controlled alternative. This guide provides a detailed comparison of O4I4, a next-generation OCT4-inducing compound, with other notable small molecules in the field.
Performance Comparison of OCT4-Inducing Compounds
The efficiency and kinetics of OCT4 induction are critical parameters for researchers selecting a small molecule for their experiments. The following tables summarize the available quantitative data for this compound and other well-known OCT4-inducing compounds. It is important to note that the data presented here is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Type | Concentration | Fold Increase in Reprogramming Efficiency | Time to iPSC Colony Appearance | Citation |
| This compound | Human Fibroblasts | Not Specified | Not Directly Quantified (enables reprogramming without exogenous OCT4 when combined with other factors) | Not Specified | [1][2] |
| OAC1 | Mouse Embryonic Fibroblasts | 1 µM | ~4-fold | Accelerated by 3-4 days | [3] |
| Forskolin | Mouse Embryonic Fibroblasts | 10 µM | ~2.2-fold (increase in OCT4 positive colonies) | Not Specified | [4] |
| Compound | Key Mechanistic Notes |
| This compound | Metabolically stable 2-aminothiazole (B372263) derivative. Implicated in modulating RNA splicing.[2] |
| OAC1 | Upregulates the expression of the Oct4-Nanog-Sox2 triad (B1167595) and Tet1, a gene involved in DNA demethylation.[1][3][5] |
| Forskolin | Activates adenylyl cyclase, leading to increased intracellular cAMP levels and activation of the EPAC signaling pathway.[4] |
Signaling Pathways of OCT4 Induction
Understanding the molecular pathways activated by these small molecules is crucial for their effective application and for elucidating the mechanisms of pluripotency.
This compound Signaling Pathway
While the precise signaling cascade initiated by this compound to induce OCT4 is still under investigation, its classification as a 2-aminothiazole and its known effect on RNA splicing suggest a potential mechanism involving the modulation of splicing factors that ultimately influence the transcription or stability of OCT4 mRNA.
OAC1 Signaling Pathway
OAC1 has been shown to activate the transcription of key pluripotency genes, including the core triad of OCT4, SOX2, and NANOG, as well as TET1, an enzyme involved in active DNA demethylation.
Forskolin Signaling Pathway
Forskolin elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Exchange Protein directly activated by cAMP (EPAC), leading to the induction of OCT4 expression.
Experimental Protocols
Detailed methodologies are essential for the successful application of these compounds in a research setting.
Experimental Workflow: iPSC Generation from Fibroblasts
The following diagram illustrates a general workflow for generating induced pluripotent stem cells (iPSCs) from fibroblasts using OCT4-inducing small molecules.
Detailed Protocol: iPSC Generation from Human Fibroblasts using Small Molecules
This protocol provides a general framework. Optimal concentrations and timing should be determined empirically for each cell line and small molecule.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Reprogramming vectors (e.g., Sendai virus or episomal vectors encoding Sox2, Klf4, and c-Myc)
-
OCT4-inducing small molecule (this compound, OAC1, or Forskolin)
-
iPSC culture medium (e.g., mTeSR™1 or E8™ medium)
-
Feeder cells (e.g., MEFs) or feeder-free matrix (e.g., Matrigel)
-
Trypsin or other dissociation reagents
-
Basic cell culture supplies
Procedure:
-
Cell Culture: Culture human fibroblasts in fibroblast growth medium.
-
Transduction: Transduce fibroblasts with reprogramming vectors according to the manufacturer's protocol.
-
Small Molecule Treatment: Two days post-transduction, replace the medium with iPSC culture medium supplemented with the chosen OCT4-inducing small molecule.
-
Co-culture: Plate the transduced and treated cells onto a layer of mitotically inactivated feeder cells or a feeder-free matrix-coated plate.
-
Medium Change: Change the iPSC culture medium supplemented with the small molecule every 1-2 days.
-
Monitoring: Monitor the plates for the emergence of iPSC-like colonies, typically within 2-4 weeks.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and transfer them to a new plate for expansion.
-
Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), and assess their differentiation potential through embryoid body formation or teratoma assays.
Detailed Protocol: iPSC Generation from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human PBMCs
-
PBMC expansion medium
-
Reprogramming vectors (e.g., Sendai virus)
-
OCT4-inducing small molecule
-
iPSC culture medium
-
Feeder-free matrix (e.g., Matrigel)
-
Basic cell culture supplies
Procedure:
-
PBMC Expansion: Isolate and expand PBMCs in a suitable expansion medium.
-
Transduction: Transduce the expanded PBMCs with reprogramming vectors.
-
Small Molecule Treatment: The day after transduction, transfer the cells to a matrix-coated plate and culture in iPSC medium supplemented with the OCT4-inducing small molecule.
-
Medium Change: Perform daily medium changes.
-
Monitoring and Expansion: Monitor for the appearance of iPSC colonies and expand them as described in the fibroblast protocol.
-
Characterization: Thoroughly characterize the generated iPSC lines to confirm pluripotency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP and EPAC Signaling Functionally Replace OCT4 During Induced Pluripotent Stem Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
A Comparative Guide to Cellular Modulation: The Small Molecule O4I4 Versus Viral Vector Technologies
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular engineering and therapeutic development, the ability to precisely modulate cellular identity and function is paramount. Two distinct and powerful approaches have emerged: the use of small molecules like O4I4 to influence endogenous gene expression, and the application of viral vectors for exogenous gene delivery. This guide provides an objective comparison of the efficacy, mechanisms, and methodologies of this compound and viral vector-based methods, supported by experimental insights to inform your research and development endeavors.
At a Glance: this compound vs. Viral Vectors
| Feature | This compound (Small Molecule) | Viral Vectors (e.g., Lentivirus, AAV) |
| Primary Function | Induces expression of the endogenous OCT4 gene. | Delivers exogenous genetic material (e.g., genes, shRNA) into cells. |
| Mechanism of Action | Modulates intracellular signaling pathways (e.g., JNK pathway inhibition) to activate a master transcription factor. | Utilizes viral machinery for cell entry, reverse transcription (for retroviruses), and integration or episomal expression of a genetic payload. |
| Nature of Cellular Change | Activates an existing cellular program. | Introduces a new genetic component. |
| Delivery Method | Chemical compound added to cell culture media. | Transduction of cells with engineered viral particles. |
| Control over Expression | Dose-dependent, but relies on endogenous regulation. | High control over transgene expression through promoter choice. |
| Potential for Off-Target Effects | Potential for off-target effects on other signaling pathways. | Risk of insertional mutagenesis (integrating vectors) and immunogenicity.[1] |
| Key Applications | Cellular reprogramming, regenerative medicine research, anti-aging studies.[2] | Gene therapy, CAR-T cell production, stable cell line generation, disease modeling.[3] |
Delving Deeper: Mechanisms of Action
This compound: An Endogenous Gene Activator
This compound is a next-generation small molecule designed to induce the expression of the endogenous pluripotency-associated transcription factor, OCT4.[2] Its mechanism is intrinsically linked to the modulation of cellular signaling pathways. Evidence suggests a significant role for the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway in the this compound-mediated induction of OCT4.[4] JNK signaling can negatively regulate OCT4 stability and transcriptional activity; therefore, its inhibition by compounds like this compound can lead to the stabilization and activation of endogenous OCT4, promoting a pluripotent state. This approach leverages the cell's own genetic machinery, offering a potentially more nuanced and controlled method of cellular reprogramming.
Viral Vectors: Precision Gene Delivery Systems
Viral vectors are engineered viruses that have been rendered replication-incompetent and repurposed to deliver specific genetic payloads to target cells.[3][5] The two most commonly used types are Lentiviral and Adeno-Associated Viral (AAV) vectors.
-
Lentiviral Vectors: These are retroviruses that can infect both dividing and non-dividing cells.[3] Upon entry, the viral RNA is reverse-transcribed into DNA, which is then integrated into the host cell's genome. This integration allows for stable, long-term expression of the transgene, which is advantageous for applications like creating stable cell lines or for long-term therapeutic gene expression.[3]
-
Adeno-Associated Viral (AAV) Vectors: AAVs are small viruses that can also infect a broad range of cell types.[6] Their genetic material generally persists as an episome (a separate piece of DNA) in the nucleus, which reduces the risk of insertional mutagenesis.[7] AAVs are known for their high safety profile and low immunogenicity, making them a popular choice for in vivo gene therapy.[6]
Experimental Protocols: A Comparative Workflow
The following sections outline generalized experimental protocols for cellular reprogramming using this compound and for gene delivery using a lentiviral vector.
Protocol 1: Cellular Reprogramming with this compound
This protocol describes a general workflow for using this compound as part of a chemical cocktail to reprogram somatic cells into induced pluripotent stem cells (iPSCs), replacing the need for exogenous OCT4 transduction.
Materials:
-
Target somatic cells (e.g., human fibroblasts)
-
Appropriate cell culture medium and supplements
-
This compound (and other small molecules in the reprogramming cocktail)
-
Lentiviral vectors for other reprogramming factors (e.g., SOX2, KLF4, c-MYC)
-
iPSC characterization reagents (e.g., antibodies for pluripotency markers, materials for teratoma formation assay)
Procedure:
-
Cell Seeding: Plate target cells at an appropriate density in a culture dish.
-
Viral Transduction (Excluding OCT4): Transduce the cells with lentiviruses expressing the other necessary reprogramming factors (e.g., SOX2, KLF4, c-MYC).
-
Small Molecule Treatment: Two to three days post-transduction, replace the medium with fresh medium containing the this compound chemical cocktail. The specific concentration and composition of the cocktail may require optimization.
-
Culture and Monitoring: Maintain the cells in culture, changing the medium with the this compound cocktail every 2-3 days. Monitor the cells for morphological changes indicative of iPSC colony formation.
-
iPSC Colony Isolation and Expansion: Once iPSC-like colonies appear, manually pick and transfer them to a new plate for expansion.
-
Characterization: Validate the pluripotency of the generated iPSC lines through immunocytochemistry for pluripotency markers (e.g., NANOG, SSEA-4), and functional assays such as embryoid body or teratoma formation.
Protocol 2: Lentiviral Vector Transduction
This protocol provides a general method for transducing a target cell line with a lentiviral vector to express a gene of interest.
Materials:
-
Target cells
-
Complete cell culture medium
-
Lentiviral particles carrying the gene of interest
-
Polybrene (transduction enhancer)
-
Selection antibiotic (if the vector contains a resistance marker)
Procedure:
-
Cell Seeding: Plate the target cells in a multi-well plate such that they are 50-70% confluent on the day of transduction.[8]
-
Transduction:
-
Thaw the lentiviral stock on ice.[8]
-
Prepare the transduction medium by adding the desired amount of lentivirus and polybrene (typically 4-8 µg/mL) to the complete cell culture medium. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI).
-
Remove the existing medium from the cells and add the transduction medium.
-
-
Incubation: Incubate the cells with the virus-containing medium for 12-24 hours.[9]
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete culture medium.
-
Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Efficiency Assessment: Determine the transduction efficiency using methods such as:
References
- 1. The Safety Frontier-Assessing and Managing Risks of Viral Vectors in Gene Therapy - Creative Biolabs [creative-biolabs.com]
- 2. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]
- 3. cd-genomics.com [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Lentiviral vector transduction | Miltenyi Bioindustry [miltenyibioindustry.com]
- 6. bosterbio.com [bosterbio.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Markers for Chemically-Induced Pluripotency with a Focus on O4I4
For Researchers, Scientists, and Drug Development Professionals
The induction of pluripotency in somatic cells using chemical cocktails represents a significant advancement in regenerative medicine, offering a potentially safer alternative to genetic reprogramming. This guide provides a comparative analysis of molecular markers associated with chemically-induced pluripotency, with a special focus on O4I4, a small molecule known to induce the expression of the key pluripotency factor OCT4. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers in the field.
Comparison of Molecular Markers in Chemical Reprogramming
The journey to achieve a pluripotent state is marked by the activation of a specific set of genes and the silencing of lineage-specific markers. Different chemical cocktails achieve this through varied mechanisms, resulting in nuances in the molecular signature of the resulting induced pluripotent stem cells (iPSCs).
The small molecule this compound is an OCT4-inducing compound that has been utilized in combination with other transcription factors such as SOX2, KLF4, MYC, and LIN28 (CSKML cocktail) to reprogram human fibroblasts.[1] While specific quantitative data for a purely this compound-based chemical cocktail is emerging, its primary role is to activate the endogenous OCT4 gene, a cornerstone of the pluripotency network.
Below is a comparative table summarizing the key molecular markers associated with different chemical reprogramming approaches.
| Induction Method | Key Small Molecules/Factors | Upregulated Pluripotency Markers | Downregulated Lineage Markers | Cell Type |
| This compound-based | This compound + CSKML (SOX2, KLF4, MYC, LIN28) | Endogenous OCT4, NANOG, SOX2, SSEA4 | Somatic cell markers (e.g., fibroblast markers) | Human Fibroblasts |
| VC6T | Valproic acid (VPA), CHIR99021, E-616452, Tranylcypromine | OCT4, NANOG, SOX2, SSEA1, REX1, UTF1 | Somatic cell markers | Mouse Embryonic and Adult Fibroblasts[2] |
| FICB | Forskolin, ISX9, CHIR99021, I-BET151 | Neuronal markers (direct reprogramming) | Fibroblast markers | Mouse Fibroblasts[3] |
| VCRFSGY | VPA, CHIR99021, RepSox, Forskolin, SP600125, GO6983, Y-27632 | Neuronal markers (direct reprogramming) | Fibroblast markers | Human Foreskin Fibroblasts[3] |
| SNEL | Sall4, Nanog, Esrrb, Lin28 | High-quality pluripotency markers | Somatic cell markers | Mouse Cells[4] |
Experimental Protocols for Pluripotency Marker Validation
Accurate assessment of pluripotency is critical. The following are detailed protocols for standard techniques used to validate the molecular markers of iPSCs.
Immunocytochemistry (ICC) for Pluripotency Markers
This protocol outlines the steps for detecting the presence and localization of key pluripotency proteins within iPSC colonies.
Materials:
-
iPSC colonies cultured on appropriate matrix-coated plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA4, TRA-1-60)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular markers): Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash once with PBS and mount the coverslip with mounting medium. Visualize the staining using a fluorescence microscope.[5][6][7]
Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Gene Expression
This protocol allows for the quantification of the expression levels of key pluripotency genes.
Materials:
-
iPSC and control somatic cell pellets
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for pluripotency genes (e.g., OCT4, SOX2, NANOG, KLF4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from iPSCs and control cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target pluripotency genes. Normalize the expression to the housekeeping gene and calculate the fold change in expression in iPSCs compared to the control somatic cells using the ΔΔCt method.[8][9][10]
Visualizing the Path to Pluripotency
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the intricate signaling pathways involved in chemical reprogramming.
Caption: Experimental workflow for the generation and validation of chemically induced pluripotent stem cells.
Caption: Key signaling pathways modulated by chemical cocktails for inducing pluripotency.
Conclusion
The use of small molecules like this compound to induce pluripotency marks a significant step towards safer and more controlled generation of iPSCs. While the complete molecular landscape of this compound-induced pluripotency is still under active investigation, its function as an OCT4 activator places it at the heart of the pluripotency network. This guide provides a framework for comparing different chemical reprogramming methods and offers standardized protocols for the validation of the resulting pluripotent cells. As research in this area continues, a deeper understanding of the molecular markers and signaling pathways will be crucial for the translation of these technologies into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigenie.com [epigenie.com]
- 4. New reprogramming factor cocktail produces therapy-grade induced pluripotent stem cells | Whitehead Institute [wi.mit.edu]
- 5. reprocell.com [reprocell.com]
- 6. Immunocytochemical Analysis of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Profiling Individual Human Embryonic Stem Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of O4I4 and Other Small Molecules for Rejuvenation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule O4I4 with other leading alternatives in the field of rejuvenation. This document synthesizes experimental data on their mechanisms of action and efficacy, presenting quantitative findings in structured tables and detailing key experimental protocols.
The quest for interventions that can slow, halt, or even reverse the aging process is a cornerstone of modern biomedical research. Small molecules offer a promising therapeutic modality due to their potential for oral bioavailability and their ability to modulate specific cellular pathways implicated in aging. Among the emerging candidates, this compound has garnered attention for its role in inducing the expression of the pluripotency-associated transcription factor OCT4. This guide provides a comparative analysis of this compound and other classes of small molecules that have demonstrated pro-rejuvenation effects, including senolytics and other cellular reprogramming agents.
This compound: An Endogenous OCT4 Inducer
This compound is a small molecule identified through high-throughput screening for its ability to induce the endogenous expression of OCT4, a master regulator of pluripotency.[1] By activating OCT4, this compound is proposed to initiate a cascade of events that can lead to a reversal of age-related cellular phenotypes.[2] Preclinical studies have shown that this compound can extend the lifespan of model organisms such as Caenorhabditis elegans and Drosophila melanogaster, suggesting its potential as a rejuvenation agent.[1][2]
Other Small Molecules for Rejuvenation
The landscape of small-molecule rejuvenation research is diverse, with several classes of compounds being investigated. These can be broadly categorized as:
-
Senolytics: These molecules selectively induce apoptosis in senescent cells, which accumulate with age and contribute to a pro-inflammatory environment. By clearing these dysfunctional cells, senolytics aim to restore tissue homeostasis. Prominent examples include Dasatinib, Quercetin, Navitoclax, and Fisetin.
-
Cellular Reprogramming Agents: This category includes small molecules that can enhance the efficiency of or even replace the transcription factors (Yamanaka factors) used to reprogram somatic cells into induced pluripotent stem cells (iPSCs). These agents often target epigenetic modifiers and signaling pathways that govern cell fate and identity. Examples include CHIR99021 and SB431542.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound and other small molecules on lifespan in preclinical models and their impact on cellular senescence markers.
Table 1: Lifespan Extension in C. elegans
| Small Molecule | Concentration | Mean Lifespan Extension (%) | Model Organism | Reference |
| This compound | Not Specified | Extended | C. elegans | [1][2] |
| Mianserin | 33 µM | 30-39% | C. elegans | [3] |
| Minocycline | 33 µM | 16-29% | C. elegans | [3] |
| Resveratrol | 50 µM | Statistically significant increase | C. elegans | [4] |
| Sulforaphane | 50 µM | Statistically significant increase | C. elegans | [4] |
| Doxycycline | Not Specified | Statistically significant increase | C. elegans | [5] |
| Metformin | Not Specified | Statistically significant increase | C. elegans | [5] |
| Caffeine | Not Specified | Statistically significant increase | C. elegans | [5] |
Table 2: Lifespan Extension in Drosophila melanogaster
| Small Molecule | Concentration | Mean Lifespan Extension (%) | Sex | Reference |
| This compound | Not Specified | Extended | Not Specified | [1][2] |
| Etomoxir | 50 µM | +3.4% to +22.9% | Female | [6] |
| Mifepristone | 200 µg/ml | Statistically significant increase | Female | [6] |
| Pioglitazone | 10 µg/ml | +3.8% | Female | [6] |
| Pioglitazone | 10 µg/ml | +2.8% | Male | [6] |
Table 3: Effects on Cellular Senescence Markers
| Small Molecule/Compound Class | Effect on p16INK4a | Effect on p21 | Effect on SA-β-Gal Activity | Cell Type | Reference |
| This compound (via OCT4 induction) | Downregulation (inferred) | Downregulation (inferred) | Reduction (inferred) | Not Specified | |
| Senolytics (e.g., Dasatinib + Quercetin) | No direct effect on expression | No direct effect on expression | Reduction due to cell clearance | Various | |
| CHIR99021 (GSK3 inhibitor) | Not directly reported | Not directly reported | Reduction | Not Specified | |
| SB431542 (TGFβ inhibitor) | Not directly reported | Not directly reported | Reduction | Not Specified |
Note: Data for this compound's direct effect on senescence markers is inferred from the known role of OCT4 in suppressing senescence-associated genes. Further direct experimental evidence is needed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
This compound Signaling Pathway
The precise signaling cascade initiated by this compound leading to the activation of endogenous OCT4 is still under investigation. However, based on the current understanding of pluripotency networks, a hypothetical pathway can be proposed. This compound may interact with upstream regulators that control the epigenetic state of the OCT4 locus, leading to its transcriptional activation. Activated OCT4 then orchestrates a downstream transcriptional network that promotes a more youthful cellular state.
Caption: Hypothetical signaling pathway of this compound leading to cellular rejuvenation.
Experimental Workflow for Assessing Cellular Senescence
A typical workflow for evaluating the effect of a small molecule on cellular senescence involves several key steps, from cell culture and treatment to the analysis of specific senescence markers.
Caption: General experimental workflow for studying the effects of small molecules on cellular senescence.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted from established methods for detecting SA-β-Gal activity in cultured cells.[7][8][9]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix cells with the fixation solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
-
Quantify the percentage of blue-stained cells in at least three independent fields of view.
Protocol 2: Immunoblotting for p16INK4a and p21
This protocol outlines the detection of key senescence-associated proteins by western blotting.[10][11]
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p16INK4a, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: C. elegans Lifespan Assay
This protocol is a standard method for assessing the effect of small molecules on the lifespan of C. elegans.[4][12]
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food source)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Control vehicle
-
M9 buffer
Procedure:
-
Synchronize a population of C. elegans to the L1 larval stage.
-
Grow the synchronized worms on NGM plates seeded with OP50 until they reach the L4 stage.
-
Prepare NGM plates containing the test compound at the desired concentration and control plates with the vehicle alone.
-
Transfer L4 worms to the experimental plates (typically 30-50 worms per plate, with multiple replicates).
-
Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.
-
Continue scoring until all worms have died.
-
Analyze the data using survival analysis software to generate survival curves and calculate mean and maximum lifespan.
Comparative Analysis and Future Directions
The available data suggests that this compound holds promise as a rejuvenation agent, primarily through its unique mechanism of inducing endogenous OCT4. This approach differs fundamentally from senolytics, which act by removing senescent cells. While both strategies aim to ameliorate age-related decline, their long-term effects and potential side effects may differ significantly.
A direct, comprehensive comparison of this compound with leading senolytics and other reprogramming agents in standardized, head-to-head preclinical studies is a critical next step. Such studies should include a broad range of aging-related readouts, including healthspan and cognitive function, in addition to lifespan. Furthermore, a deeper understanding of the this compound-initiated signaling cascade is necessary to identify potential off-target effects and to optimize its therapeutic application. Transcriptomic and proteomic analyses of this compound-treated cells will be invaluable in elucidating the downstream effectors of OCT4 activation and in identifying novel biomarkers of rejuvenation.[13][14][15]
References
- 1. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]
- 2. Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological network for lifespan extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A screen of small molecule and genetic modulators of life span in female Drosophila identifies etomoxir, RH5849 and unanticipated temperature effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buckinstitute.org [buckinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for assessing the healthspan of Caenorhabditis elegans after potential anti-aging drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Proteomic analysis and functional validation reveal distinct therapeutic capabilities related to priming of mesenchymal stromal/stem cells with IFN-γ and hypoxia: potential implications for their clinical use [frontiersin.org]
- 14. Quantitative proteomic analysis of mouse embryonic fibroblasts and induced pluripotent stem cells using 16O/18O labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-Cell Transcriptome Analysis as a Promising Tool to Study Pluripotent Stem Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape of O4I4-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression analysis in cells treated with O4I4, a next-generation endogenous OCT4-inducing compound. While direct, publicly available datasets on the global gene expression changes induced by this compound are limited, this document synthesizes available information on its mechanism of action and compares it with other known OCT4-inducing agents to provide a predictive overview of its transcriptional impact.
Executive Summary
This compound is a metabolically stable small molecule that has been shown to activate endogenous OCT4, a master regulator of pluripotency, and its associated signaling pathways.[1] Its development marks a significant step in regenerative medicine and rejuvenation research. This guide explores the anticipated gene expression alterations following this compound treatment, drawing parallels with the effects of other OCT4 inducers and direct OCT4 overexpression. The primary focus is on the activation of the pluripotency network and associated cellular reprogramming events.
Comparison of this compound with Alternative OCT4 Inducers
While specific comparative gene expression studies involving this compound are not yet widely published, we can infer its performance based on its known function and data from other OCT4-inducing compounds, such as OAC1.
| Feature | This compound | OAC1 (Alternative OCT4 Inducer) |
| Mechanism of Action | Induces endogenous OCT4 expression and activates associated signaling pathways.[1] | Activates both Oct4 and Nanog promoter-driven luciferase reporter genes. |
| Metabolic Stability | Designed to be metabolically stable.[1] | Information not readily available. |
| Reported Effects | Extends lifespan in C. elegans and Drosophila. Can replace exogenous OCT4 in the generation of human induced pluripotent stem cells (iPSCs) when combined with other transcription factors.[1] | Enhances reprogramming efficiency of somatic cells into iPSCs. |
| Signaling Pathway Independence | Information not detailed in available abstracts. | Independent of the p53-p21 pathway and Wnt-β-catenin signaling. |
Gene Expression Analysis: Expected Outcomes
Based on the known function of OCT4, treatment with this compound is expected to upregulate a suite of genes critical for pluripotency and self-renewal. Studies on OCT4 overexpression have demonstrated the activation of other key stemness genes. A hypothetical representation of expected changes in gene expression following this compound treatment is presented below, based on data from similar compounds and OCT4 overexpression studies.
| Gene | Function | Expected Change upon this compound Treatment |
| OCT4 (POU5F1) | Master regulator of pluripotency | Upregulated (as the primary target) |
| SOX2 | Transcription factor essential for pluripotency | Upregulated |
| NANOG | Transcription factor involved in self-renewal | Upregulated |
| KLF4 | Transcription factor involved in reprogramming | Upregulated |
| c-MYC | Proto-oncogene involved in cell cycle and growth | Potentially Upregulated |
| FOXD3 | Transcription factor in pluripotency and neural crest development | Upregulated |
| β-CATENIN (CTNNB1) | Key component of the Wnt signaling pathway | Potentially Upregulated |
Note: This table is predictive and based on the known downstream targets of OCT4. Specific fold changes and statistical significance would require direct experimental data from this compound-treated cells.
Experimental Protocols
The following section details a generalized methodology for assessing the gene expression profile of this compound-treated cells, based on standard molecular biology techniques.
1. Cell Culture and this compound Treatment:
-
Cell Line: Human fibroblasts or other somatic cells suitable for reprogramming.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentration for treating the cells. A vehicle control (medium with the solvent) is run in parallel. The treatment duration would typically range from 24 to 72 hours.
2. RNA Extraction and Quantification:
-
Total RNA is extracted from both this compound-treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.
3. Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000).
-
Data Analysis: The raw sequencing reads are quality-controlled, aligned to the human reference genome, and quantified to obtain gene expression levels. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound-treated cells compared to control cells.
Visualizing the Molecular Impact of this compound
Diagrams of Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism and its analysis, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Proper Disposal of O4I4: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of scientific research. This document provides essential, step-by-step guidance for the proper disposal of O4I4, a next-generation Oct4 inducer used in regenerative medicine and rejuvenation research. Adherence to these procedures is vital for maintaining a safe laboratory environment, protecting personnel, and complying with hazardous waste regulations.
This compound (OCT4-inducing compound 4) is a metabolically stable small molecule with the chemical formula C₁₅H₂₀N₂S.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) with specific quantitative hazard data is not readily accessible, its chemical nature as a sulfur-containing heterocyclic compound and its solubility in organic solvents necessitate its treatment as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow established hazardous waste protocols within your institution, which are governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[2][3]
Step 1: Waste Identification and Classification
-
Characterize the Waste: this compound waste may exist in several forms:
-
Unused or expired pure compound.
-
Solutions in solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[1]
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
Classify as Hazardous Waste: Due to its chemical nature, this compound waste should be classified as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]
Step 2: Waste Segregation and Collection
-
Use a Designated, Compatible Waste Container:
-
Select a container that is chemically resistant to the waste mixture. For this compound solutions in DMSO or ethanol, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
The container must be in good condition, with a secure, leak-proof screw-on cap.[2]
-
Never use a container that previously held an incompatible chemical.
-
-
Segregate Waste Streams:
-
Liquid Waste: Collect pure this compound and solutions of this compound in a designated liquid hazardous waste container.
-
Solid Waste: Collect all this compound-contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled solid hazardous waste container or bag.
-
Step 3: Labeling the Waste Container
-
Label Immediately: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete and Accurate Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (OCT4-inducing compound 4)".
-
List all constituents and their approximate percentages, including solvents (e.g., "this compound (~1%), DMSO (99%)").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage of Waste in the Laboratory
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[2]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.
Step 5: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full or you are discontinuing the experiment, contact your institution's EHS department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures for waste pickup requests required by your institution.
Data Presentation: this compound Chemical and Safety Information
| Property | Value | Reference |
| Chemical Name | This compound (OCT4-inducing compound 4) | [1] |
| CAS Number | 412008-21-0 | [1] |
| Molecular Formula | C₁₅H₂₀N₂S | [1] |
| Molecular Weight | 260.4 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in DMSO and Ethanol (EtOH) | [1] |
| Hazards | Assumed hazardous. Specific toxicity, flammability, and reactivity data are not publicly available. Treat as a hazardous chemical waste. | General laboratory safety guidelines |
| Disposal Route | Approved hazardous waste disposal facility. | [2][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure that this compound and its associated waste are managed in a manner that prioritizes safety, compliance, and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
Comprehensive Safety and Handling Guide for O4I4
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of O4I4 (Oct4-inducing Compound 4), a chemical compound utilized in regenerative medicine and rejuvenation research.[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), this document outlines rigorous best practices to ensure the highest standards of laboratory safety and operational integrity.[3] Adherence to these procedures will minimize risk and establish a safe, efficient workflow.
Compound Identification and Properties
A clear understanding of the compound's properties is foundational to safe handling.
| Property | Value | Source |
| Chemical Name | 4-(1,1-dimethylethyl)-N-(2,3-dimethylphenyl)-2-thiazolamine | [4] |
| Synonyms | Oct4-inducing Compound 4, O4I-4 | [4][5] |
| CAS Number | 412008-21-0 | [1][2][4][5][6] |
| Molecular Formula | C₁₅H₂₀N₂S | [1][4] |
| Molecular Weight | 260.4 g/mol | [1][4] |
| Form | Solid | [1] |
| Solubility | DMSO: 1-10 mg/mL (Sparingly soluble)Acetonitrile: 0.1-1 mg/mL (Slightly soluble) | [4][7] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and in the dark. | [2][5][7] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, a proactive approach to safety mandates the use of standard laboratory PPE to prevent any potential for contamination or exposure.[3] This is especially critical in a research environment where the long-term effects of novel compounds may not be fully understood.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Nitrile Gloves (Powder-Free) | Provides a barrier against skin contact. Powder-free gloves are recommended to avoid contamination of the work area.[6] Double-gloving can be considered for sensitive procedures. |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Protects eyes from potential splashes or airborne particulates during weighing and dissolution.[8] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and protects the skin. |
| Respiratory Protection | Not generally required | As a non-volatile solid, this compound poses a low inhalation risk.[9] However, if procedures could generate dust (e.g., extensive grinding), weighing should be performed in a chemical fume hood. |
Operational Plan: Handling and Stock Solution Preparation
This section provides a step-by-step protocol for a common laboratory procedure: the preparation of a stock solution. This process requires precision and adherence to safety protocols to ensure both accuracy and user protection.
Objective: To accurately prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL Class A)[10]
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Properly labeled, sterile microcentrifuge tubes or vials for storage
Experimental Protocol:
-
Pre-Procedure Safety Check:
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Ensure the work area (e.g., benchtop, chemical fume hood) is clean and uncluttered.
-
Confirm the analytical balance is level and calibrated.[10]
-
-
Calculating Required Mass:
-
Determine the required mass of this compound using the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
For a 10 mM (0.010 mol/L) stock in 1 mL (0.001 L):
-
Mass = 0.010 mol/L * 0.001 L * 260.4 g/mol = 0.002604 g = 2.604 mg.
-
-
-
Weighing the Compound:
-
Place a clean weighing boat on the analytical balance and tare (zero) the scale.[11]
-
Carefully use a clean spatula to weigh out the calculated mass of this compound. To minimize the generation of airborne dust, perform this step gently. If concerned about dust, perform this step in a chemical fume hood.[9]
-
Record the exact mass weighed. It is more important to know the exact concentration than to hit an exact target mass.[10]
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into the appropriate volumetric flask.
-
Using a pipette, add approximately half of the final desired volume of DMSO to the flask.
-
Gently swirl the flask or use a vortex mixer at a low setting until the solid is completely dissolved. This compound is sparingly soluble in DMSO, so this may take some time.[4][7]
-
-
Final Volume Adjustment:
-
Aliquoting and Storage:
-
Dispense the stock solution into clearly labeled, sterile, and tightly sealed cryovials or microcentrifuge tubes.
-
Label each aliquot with the compound name (this compound), exact concentration, solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term stability.[2][7] Avoid repeated freeze-thaw cycles.
-
Spill and Disposal Plan
Even with non-hazardous materials, established procedures for spills and waste are crucial for maintaining a safe and compliant laboratory environment.
Spill Response:
In the event of a small spill of solid this compound:
-
Alert Colleagues: Notify others in the immediate area.
-
Containment: No special containment is required for a small solid spill. Avoid actions that could make the powder airborne.[3]
-
Cleanup:
-
Wear your standard PPE (gloves, lab coat, goggles).
-
Gently sweep the solid material using a brush and dustpan or a plastic scoop and place it into a sealable plastic bag.[3][7]
-
Wipe the spill area with a damp paper towel.
-
Place the damp paper towel and any contaminated cleaning materials into the same sealable bag.
-
-
Disposal: Dispose of the sealed bag as non-hazardous solid chemical waste according to your institution's guidelines.
Disposal Plan:
-
Unused Solid Compound: Unwanted this compound solid should be disposed of as non-hazardous chemical waste. It should be placed in a clearly labeled, sealed container and disposed of through your institution's chemical waste program. Do not place it in the regular trash unless explicitly permitted by your institution's safety office.[1][2]
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats, gloves) that come into contact with this compound should be collected in a designated solid waste container and disposed of according to institutional policy for non-hazardous lab waste.
-
Liquid Waste (DMSO solution): Solutions of this compound in DMSO should be collected as chemical waste. Do not pour down the drain.[13] Collect in a designated, labeled, and sealed waste container that is compatible with organic solvents. Follow your institution's guidelines for hazardous waste disposal, as the solvent (DMSO) dictates the disposal method.
Workflow and Logic Diagram
The following diagram illustrates the complete, safe handling workflow for this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. pppmag.com [pppmag.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. falseguridad.com [falseguridad.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. inchemistry.acs.org [inchemistry.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
